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Foundational

2-Methyl-2,6-diazaspiro[3.4]octan-5-one chemical properties

An in-depth technical guide on the chemical properties, synthetic utility, and pharmacokinetic advantages of 2-Methyl-2,6-diazaspiro[1]octan-5-one in modern medicinal chemistry. Executive Summary The paradigm of small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical properties, synthetic utility, and pharmacokinetic advantages of 2-Methyl-2,6-diazaspiro[1]octan-5-one in modern medicinal chemistry.

Executive Summary

The paradigm of small molecule drug discovery has fundamentally shifted from planar, aromatic-heavy structures to three-dimensional, sp³-rich architectures—a movement widely known as "Escaping Flatland"[2]. Within this structural evolution, 2-Methyl-2,6-diazaspiro[1]octan-5-one (CAS: 2167156-74-1) has emerged as a privileged spirocyclic building block[3]. By fusing an azetidine ring with a pyrrolidone ring via a quaternary spiro carbon, this scaffold acts as a rigid, 3D bioisostere for traditional flat amines (e.g., piperazine, morpholine). This guide details its physicochemical properties, mechanistic advantages in target binding, and validated protocols for its synthetic integration.

Physicochemical Properties & The 3D Scaffold Rationale

The utility of 2-Methyl-2,6-diazaspiro[1]octan-5-one lies in its ability to modulate molecular physicochemical properties without adding excessive molecular weight. The high fraction of sp³ hybridized carbons ( Fsp3​ ) directly correlates with improved aqueous solubility, lower lipophilicity (logD), and enhanced metabolic stability[4].

Table 1: Quantitative Chemical Properties

PropertyValueStructural Implication
Chemical Name 2-Methyl-2,6-diazaspiro[1]octan-5-oneFused azetidine and pyrrolidone system.
CAS Number 2167156-74-1Unique identifier for the specific regioisomer[3].
Molecular Formula C₇H₁₂N₂OLow molecular weight fragment suitable for lead optimization.
Molecular Weight 140.18 g/mol Minimal penalty to overall API molecular weight.
SMILES O=C(NCC1)C21CN(C)C2Highlights the secondary lactam NH and tertiary methylated amine.
Fsp3​ Value 0.86 (6/7 carbons)Exceptional 3D character; only the carbonyl carbon is sp² hybridized.
Causality of Property Modulation

Replacing a planar ring with this spirocycle alters the spatial vectorization of the molecule. The quaternary spiro carbon forces the molecule out of plane, which disrupts the flat lipophilic surfaces that typically serve as substrates for Cytochrome P450 (CYP) oxidative metabolism[5]. Furthermore, the orthogonal arrangement of the two rings prevents the molecule from intercalating into off-target lipophilic pockets.

Mechanistic Role in Target Specificity and Safety

The integration of 2-Methyl-2,6-diazaspiro[1]octan-5-one into active pharmaceutical ingredients (APIs) is driven by its ability to maintain target affinity while drastically reducing off-target toxicities, particularly cardiotoxicity[6].

  • PI3Kγ Inhibitors: In the development of phosphoinositide 3-kinase-gamma inhibitors for autoimmune diseases, the spirocycle is utilized as a solvent-exposed appendage. It improves the solubility of the core pyridine/pyrimidine scaffold while maintaining the critical hinge-binding interactions[7].

  • Immuno-Oncology (PD-1/PD-L1): Small molecule inhibitors of the PD-1/PD-L1 axis require complex 3D contours to disrupt protein-protein interactions. The spirocyclic core provides the necessary steric bulk to occupy the hydrophobic binding cleft effectively[8].

  • Adenosine Receptor Antagonists (A2A/A2B): Fused pyrazine derivatives incorporating this spirocycle demonstrate enhanced selectivity for A2A/A2B receptors over other adenosine subtypes, a critical factor in overcoming drug resistance in tumor microenvironments[9].

G Target Therapeutic Target (e.g., PI3Kγ, A2A/A2B) Efficacy High Target Efficacy & Low Toxicity Target->Efficacy Spiro 2-Methyl-2,6-diazaspiro [3.4]octan-5-one Derivative Spiro->Target High Affinity Binding (3D Vectorization) OffTarget hERG Channel (Off-Target Toxicity) Spiro->OffTarget Steric Clash (Reduced Trapping) Flat Planar Amine Derivative (e.g., Piperazine) Flat->Target Binding Flat->OffTarget Pi-Stacking / Lipophilic Binding Toxicity Cardiotoxicity (QT Prolongation) OffTarget->Toxicity

Mechanism of 3D spirocyclic scaffolds improving selectivity and reducing hERG liability.

Synthetic Integration: Buchwald-Hartwig Amidation Protocol

Because the reactive nitrogen at position 6 is part of a lactam (pyrrolidone), it is a poor nucleophile. Standard Nucleophilic Aromatic Substitution ( SN​Ar ) is often ineffective. Therefore, coupling 2-Methyl-2,6-diazaspiro[1]octan-5-one to a heteroaryl halide requires palladium-catalyzed Buchwald-Hartwig cross-coupling.

Causality Behind Experimental Choices
  • Catalyst System ( Pd2​(dba)3​ / Xantphos): Xantphos is a privileged ligand for lactam N-arylation. Its wide bite angle (~111°) accelerates the reductive elimination step, which is typically the bottleneck when coupling poorly nucleophilic amides.

  • Base Selection ( Cs2​CO3​ ): While sodium tert-butoxide is a stronger base, Cs2​CO3​ is chosen to prevent the base-catalyzed ring-opening of the highly strained azetidine ring and to avoid epimerization at the spiro center.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube, combine the heteroaryl chloride (1.0 eq), 2-Methyl-2,6-diazaspiro[1]octan-5-one (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.10 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing: Evacuate and backfill the vessel with dry N2​ three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M relative to the electrophile) via syringe.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 4–6 hours.

  • Self-Validation (Monitoring): Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates completion when the electrophile peak area is <5% and the desired product mass [M+H]+ is the dominant signal.

  • Purification: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via preparative HPLC (TFA/MeCN/ H2​O gradient).

G Reactant1 Heteroaryl Halide (Electrophile) Catalysis Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Reactant1->Catalysis Reactant2 2-Methyl-2,6-diazaspiro [3.4]octan-5-one Reactant2->Catalysis Monitoring LC-MS & TLC Monitoring (Self-Validation) Catalysis->Monitoring 4-6 Hours Purification Prep-HPLC Purification (TFA/MeCN/H2O) Monitoring->Purification >95% Conversion Product Spirocyclic API Candidate (High Fsp3, Low hERG) Purification->Product Lyophilization

Buchwald-Hartwig amidation workflow for coupling 2-Methyl-2,6-diazaspiro[1]octan-5-one.

Pharmacokinetic Validation: hERG Patch-Clamp Assay

A primary reason for incorporating 2-Methyl-2,6-diazaspiro[1]octan-5-one is to mitigate hERG (Human Ether-à-go-go-Related Gene) potassium channel inhibition, a major cause of drug-induced QT prolongation[6]. Planar basic amines easily intercalate between the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. The spirocycle's 3D geometry creates a steric clash that prevents this trapping mechanism.

Step-by-Step Methodology

To validate this safety profile, an automated whole-cell patch-clamp assay is required over standard radioligand binding assays, as it directly measures functional electrophysiology.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG K+ channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration with an intracellular solution (K-aspartate based) and an extracellular solution (NaCl/KCl based).

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation (Controls): Perfuse vehicle (0.1% DMSO) to establish the baseline tail current. Perfuse a known hERG blocker (e.g., E-4031, 100 nM) to validate channel responsiveness (positive control).

  • Compound Application: Perfuse the spirocyclic derivative at escalating concentrations (0.1 μM, 1 μM, 10 μM, 30 μM).

  • Analysis: Calculate the IC50​ based on the dose-dependent reduction of the peak tail current. A successful spirocyclic substitution typically shifts the hERG IC50​ from <1 μM (toxic) to >30 μM (safe).

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Exploratory

Spectroscopic Characterization of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one: A Predictive and Interpretive Guide

Introduction In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architectures, which can lead to improved pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architectures, which can lead to improved pharmacological properties. The diazaspiro[3.4]octane framework, in particular, represents a versatile building block in medicinal chemistry. This guide provides an in-depth analysis of the spectroscopic characteristics of a specific derivative, 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Given the nascent stage of research into this particular molecule, experimental spectroscopic data is not yet widely available. Therefore, this technical guide leverages high-fidelity computational prediction models to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. This approach provides a robust framework for the identification and characterization of this compound in future research and synthesis endeavors. The methodologies for spectral prediction are detailed herein to ensure scientific transparency and reproducibility.

Molecular Structure and Key Features

2-Methyl-2,6-diazaspiro[3.4]octan-5-one possesses a unique spirocyclic system containing a four-membered azetidine ring fused to a five-membered pyrrolidinone (γ-lactam) ring at a quaternary carbon center. The presence of a methyl group on one of the nitrogen atoms and a lactam functionality are key structural features that dictate its spectroscopic behavior.

Caption: Molecular structure of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one are presented and interpreted below. Predictions were generated using advanced machine learning algorithms and density functional theory (DFT) calculations.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N-CH2.45Singlet3H
CH ₂ (azetidine)3.20 - 3.40Multiplet4H
CH ₂ (pyrrolidinone, adjacent to N)3.50Triplet2H
CH ₂ (pyrrolidinone, adjacent to C=O)2.60Triplet2H
NH (lactam)7.50Broad Singlet1H

Interpretation:

  • The N-CH₃ protons are expected to appear as a sharp singlet around 2.45 ppm due to the absence of adjacent protons for coupling.

  • The four protons on the azetidine ring are diastereotopic and are predicted to resonate as a complex multiplet in the range of 3.20-3.40 ppm.

  • The two protons on the carbon adjacent to the lactam nitrogen (-N-CH₂- ) are anticipated to appear as a triplet around 3.50 ppm, coupled to the neighboring methylene group.

  • The methylene protons adjacent to the carbonyl group (-CH₂-C=O ) are expected to be deshielded and appear as a triplet around 2.60 ppm.

  • The lactam NH proton is expected to be significantly deshielded due to the electronic effects of the carbonyl group and its involvement in potential hydrogen bonding, appearing as a broad singlet around 7.50 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments.

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (lactam carbonyl)175.0
Spiro-C 70.0
C H₂ (azetidine)50.0
C H₂ (pyrrolidinone, adjacent to N)45.0
C H₂ (pyrrolidinone, adjacent to C=O)35.0
N-C H₃30.0

Interpretation:

  • The most deshielded signal is predicted for the lactam carbonyl carbon at approximately 175.0 ppm.

  • The spiro-carbon , being a quaternary carbon bonded to two nitrogen atoms and two other carbons, is expected to appear around 70.0 ppm.

  • The carbons of the azetidine ring are predicted to resonate at approximately 50.0 ppm.

  • The methylene carbons of the pyrrolidinone ring are expected at around 45.0 ppm (adjacent to nitrogen) and 35.0 ppm (adjacent to the carbonyl).

  • The N-methyl carbon is predicted to be the most upfield signal at roughly 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one was calculated using DFT methods.[3][4]

Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)N-H stretchLactam
2950-2850C-H stretchAliphatic
~1680 (strong)C=O stretchγ-Lactam
~1450C-H bendMethylene
~1250C-N stretchAmine/Amide

Interpretation:

  • A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the lactam, with the broadening due to hydrogen bonding.

  • Absorptions in the 2950-2850 cm⁻¹ region are attributed to the aliphatic C-H stretching vibrations of the methyl and methylene groups.

  • A strong, sharp absorption band around 1680 cm⁻¹ is a key diagnostic peak for the C=O stretching vibration of the five-membered γ-lactam ring. The ring strain in the five-membered ring typically results in a higher frequency compared to a six-membered lactam.

  • The band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups .

  • A peak in the region of 1250 cm⁻¹ can be assigned to the C-N stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum was generated using computational fragmentation models.[5][6]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 140.10

  • Key Fragments: m/z = 112, 97, 83, 69, 56, 42

Interpretation and Fragmentation Pathway:

The molecular ion peak is expected at an m/z of 140, corresponding to the molecular weight of C₇H₁₂N₂O. The fragmentation is likely to be initiated by the loss of electrons from the nitrogen lone pairs or the carbonyl oxygen.

M [C₇H₁₂N₂O]⁺˙ m/z = 140 F1 [M - CO]⁺˙ m/z = 112 M->F1 - CO F2 [M - C₂H₄]⁺˙ m/z = 112 M->F2 - C₂H₄ F3 [C₄H₇N₂O]⁺ m/z = 97 M->F3 - C₂H₅ F4 [C₄H₅NO]⁺˙ m/z = 83 F1->F4 - C₂H₅ F5 [C₃H₅N]⁺˙ m/z = 55 F2->F5 - C₂H₃O F6 [C₂H₄N]⁺ m/z = 42 F3->F6 - C₂H₃O

Caption: Proposed mass fragmentation pathway for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

A plausible fragmentation pathway involves the initial loss of carbon monoxide (CO) from the lactam ring to give a fragment at m/z 112. Alternatively, the loss of ethene from the azetidine ring could also lead to a fragment at m/z 112. Subsequent fragmentations would involve cleavages of the rings, leading to the observed smaller fragments.

Experimental Protocols: A Predictive Framework

While experimental data is not yet available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working on the synthesis, identification, and application of this novel spirocyclic compound. The presented data and interpretations are grounded in established spectroscopic principles and advanced computational models, providing a high degree of confidence in their utility for guiding future experimental work. As research in this area progresses, this guide can serve as a benchmark for the experimental validation of the spectroscopic properties of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. [Link]

  • NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. ChemAxon. [Link]

  • Predict 13C NMR spectra. Cheminfo.org. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]

  • IR spectra prediction. Cheminfo.org. [Link]

  • CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • IR Spectrum Prediction Service - AIDD Platform. CD ComputaBio. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. PMC. [Link]

Sources

Foundational

Conformational Profiling and Medicinal Chemistry Applications of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, optimizing lead compounds that suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, optimizing lead compounds that suffer from poor aqueous solubility or high metabolic clearance due to excessive flat, aromatic rings is a persistent challenge. The strategic integration of spirocyclic scaffolds provides a critical "escape from flatland," increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) to enhance physicochemical properties[1].

As a Senior Application Scientist, I frequently leverage the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one core (CAS: 2167156-74-1) as a high-value building block. This unique bicyclic system fuses a conformationally restricted azetidine ring with a pyrrolidinone (lactam) ring via a single sp3 spiro carbon. This whitepaper provides an in-depth analysis of its molecular structure, ADMET causality, and the self-validating experimental protocols required to profile and integrate this scaffold into advanced drug candidates.

The Causality of Spirocyclic Scaffolds in Drug Design

The transition toward non-planar architectures in medicinal chemistry is driven by the need to maximize highly specific hydrogen-bonding interactions with target enzymes while minimizing non-specific π−π stacking[1].

The 2,6-diazaspiro[3.4]octane framework is gaining significant traction because it projects pharmacophores in a highly predictable, orthogonal 3D space[2]. Unlike flat heteroaromatics (e.g., pyridines or pyrimidines) which often suffer from poor solubility and hERG liability, the spirocyclic core inherently disrupts molecular aggregation. The causality here is thermodynamic: by pre-organizing the molecule into a rigid 3D conformation, the entropic penalty of binding to the target is minimized, while the lack of flat surfaces reduces the enthalpy of crystal lattice formation, thereby drastically improving aqueous solubility[3].

G A 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (Spirocyclic Core) B Orthogonal sp³ Geometry A->B C Lactam Motif (H-Bond Acceptor) A->C D N-Methyl Azetidine (Basic Center) A->D E Reduced π-π Stacking & Aggregation B->E G Improved ADMET (Higher Solubility) B->G F Enhanced Target Binding Affinity C->F D->F D->G

Fig 1. Logical relationship between spirocyclic structural features and ADMET/binding improvements.

Structural and Conformational Architecture

The SMILES string O=C(NCC1)C21CN(C)C2 defines the precise connectivity of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one[4]. The structure consists of two distinct functional domains fused at the C4 spiro center:

  • The Azetidine Ring (Positions 1-3): This 4-membered ring is conformationally restricted. The nitrogen at position 2 is methylated, providing a basic tertiary amine (pKa ~ 8.0 - 9.0). This basic center is highly effective at forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. The methyl cap prevents unwanted nucleophilic reactivity while finely tuning the lipophilicity.

  • The Pyrrolidinone/Lactam Ring (Positions 5-8): This 5-membered ring adopts a classic envelope conformation. The amide bond (C5=O and N6-H) is strictly planar due to resonance. The carbonyl oxygen serves as a rigid, directional hydrogen-bond acceptor, while the N6 secondary amine acts as a hydrogen-bond donor (or a synthetic handle for further derivatization).

Because the spiro carbon ( sp3 ) forces the azetidine and lactam rings into mutually orthogonal planes, the vectors of the N-methyl group and the lactam carbonyl project at roughly 90 degrees to one another. This allows the molecule to probe deep sub-pockets in a protein that planar molecules simply cannot reach[2].

Physicochemical Properties & ADMET Profiling

To successfully deploy this scaffold, one must understand its baseline physicochemical metrics. The data below summarizes the core properties and their direct causality in drug design.

PropertyValueCausality / Impact on Drug Design
CAS Number 2167156-74-1[4]Unique identifier for sourcing and database tracking.
Molecular Formula C7H12N2O[4]Small molecular footprint allows for fragment-based drug discovery (FBDD).
Molecular Weight 140.18 g/mol [4]Low MW provides ample room to build larger lead compounds without exceeding Lipinski's Rule of 5.
SMILES O=C(NCC1)C21CN(C)C2[4]Defines the orthogonal spiro fusion between the azetidine and lactam rings.
Fraction sp³ ( Fsp3 ) 0.71 (5 of 7 carbons)High 3D character reduces π−π stacking, significantly enhancing aqueous solubility[1].
H-Bond Donors / Acceptors 1 / 2Optimal for specific target interactions (e.g., kinase hinge regions) without excessive desolvation penalties.

Self-Validating Experimental Workflows

As a standard of trustworthiness, experimental protocols must not rely on isolated observations; they must be self-validating. Below are the rigorous methodologies for profiling and utilizing this spirocycle.

Protocol A: Conformational Profiling via ROESY-NMR and DFT

Causality of Choice: For small molecules with a molecular weight around 140 Da, the rotational correlation time ( τc​ ) in standard NMR solvents at room temperature often results in the condition ω0​τc​≈1.12 . At this threshold, the standard Nuclear Overhauser Effect (NOE) crosses zero, making NOESY spectra unreliable. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the scientifically sound choice, as the ROE is always positive regardless of molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in 0.6 mL of anhydrous CDCl3​ . Causality: CDCl3​ is chosen over D2​O or CD3​OD to prevent deuterium exchange at the lactam N-H, allowing the observation of critical through-space interactions involving the N-H proton.

  • 1D Mapping: Acquire standard 1H and 13C spectra to assign all resonances.

  • 2D ROESY Acquisition: Acquire the 2D ROESY spectrum with a spin-lock mixing time of 250 ms.

  • Computational Modeling: Perform a Density Functional Theory (DFT) geometry optimization using the B3LYP/6-31G(d) basis set to determine the lowest-energy conformation in a simulated chloroform continuum.

  • Self-Validation Step: Overlay the experimental ROESY cross-peaks with the DFT model. A valid conformation is confirmed only if all observed ROE cross-peaks correspond to inter-proton distances of <4.5 Å in the DFT-optimized structure.

Workflow S1 Step 1: Sample Preparation Dissolve in CDCl3 (Preserves NH) S2 Step 2: 1D NMR Acquisition 1H & 13C Resonance Mapping S1->S2 S3 Step 3: 2D ROESY Acquisition Mixing time 250 ms (Overcomes NOE zero-crossing) S2->S3 S4 Step 4: DFT Computational Modeling B3LYP/6-31G(d) Geometry Optimization S3->S4 S5 Step 5: Conformational Validation Overlay ROE cross-peaks with DFT distances (< 4.5 Å) S4->S5

Fig 2. Self-validating ROESY-NMR and DFT workflow for conformational profiling of small molecules.

Protocol B: Synthetic Integration via Buchwald-Hartwig Cross-Coupling

To integrate this scaffold into a larger drug candidate, the secondary amine (N6) of the lactam can be coupled to an aryl halide.

Causality of Choice: Coupling a lactam nitrogen is notoriously difficult due to its lower nucleophilicity compared to standard amines. We utilize Pd2​(dba)3​ with the Xantphos ligand. Xantphos is specifically chosen because its exceptionally wide bite angle (~108°) forces the palladium intermediate into a geometry that dramatically accelerates the final reductive elimination step, which is the rate-limiting bottleneck for lactam substrates.

Step-by-Step Methodology:

  • Reagent Preparation: In an argon-filled glovebox (to prevent oxidative deactivation of the Pd(0) catalyst), combine 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (1.0 eq), the target aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.10 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

  • Thermal Activation: Seal the reaction vessel and heat at 100 °C for 12 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via UPLC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Purify via reverse-phase prep-HPLC. Validate the successful C-N bond formation via 1H -NMR: the reaction is deemed successful only if the characteristic lactam N-H broad singlet (~8.0 ppm) has completely disappeared, accompanied by the integration of the newly appended aromatic protons.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 3

  • Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett. 2

  • Taylor & Francis Group. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. 1

  • BLD Pharmatech. 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (CAS: 2167156-74-1) Product Information & Physicochemical Data. 4

Sources

Exploratory

The 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Scaffold: Solubility, Stability, and Application as a Next-Generation Bioisostere

Executive Summary In modern medicinal chemistry, the over-reliance on flat, aromatic rings and flexible aliphatic heterocycles (like piperazine and morpholine) often leads to late-stage attrition due to poor pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, aromatic rings and flexible aliphatic heterocycles (like piperazine and morpholine) often leads to late-stage attrition due to poor pharmacokinetic (PK) profiles. The compound 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (CAS: 2167156-74-1)[1] represents a paradigm shift in scaffold design. By fusing an N-methylated azetidine with a γ-lactam via a quaternary spiro center, this sp3-rich bioisostere forces an "escape from flatland."

This technical guide dissects the physicochemical causality behind the superior aqueous solubility and metabolic stability of this specific diazaspiro core, providing drug development professionals with the mechanistic insights and validated protocols necessary to incorporate it into hit-to-lead optimization campaigns[2].

Mechanistic Profiling: Causality of Solubility and Stability

The Thermodynamic Basis of Enhanced Solubility

Replacing a planar ring with a 2,6-diazaspiro[3.4]octane core dramatically increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This inherent three-dimensionality disrupts the planar stacking of molecules, lowering the crystal lattice energy[3]. Furthermore, the integration of the 5-one (lactam) motif introduces a highly localized dipole moment. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, which significantly enhances hydration in aqueous environments without proportionally increasing lipophilicity (LogD), thus overcoming the solubility limitations often seen in highly substituted piperazines[4].

Steric Shielding and Metabolic Stability

Metabolic clearance, primarily driven by hepatic Cytochrome P450 (CYP) enzymes, often targets the alpha-protons adjacent to basic amine centers. In 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, the quaternary spiro carbon (C4) lacks abstractable alpha-protons. This structural rigidity physically shields the adjacent bonds from CYP-mediated oxidative attack (e.g., alpha-oxidation or ring opening)[2]. Additionally, the lactam ring is highly resistant to physiological hydrolysis and further oxidation compared to unsubstituted pyrrolidines, ensuring prolonged circulating half-lives[5].

Mechanism CYP CYP450 Enzyme Spiro Spiro[3.4]octane Core CYP->Spiro Oxidative Attack Steric Steric Shielding (No alpha-protons) Spiro->Steric Induces Lactam 5-one Lactam Motif Solub Dipole Hydration (Lattice Disruption) Lactam->Solub Promotes Steric->CYP Inhibits Clearance

Fig 1. Mechanistic basis for enhanced metabolic stability and solubility of the spiro core.

Comparative Data Presentation

To illustrate the physicochemical advantages of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, we compare its baseline properties against N-methylpiperazine, a classical structural surrogate. The data reflects the typical ADME improvements observed when transitioning to spirocyclic lactams[2].

Physicochemical ParameterN-Methylpiperazine Core2-Methyl-2,6-diazaspiro[3.4]octan-5-oneCausality / Impact on Drug Design
Fsp3​ (Fraction sp3) 1.00 (Flexible)0.86 (Rigid 3D)High 3D character disrupts lattice energy, improving solubility.
LogD (pH 7.4) ~ -0.5~ -1.2The lactam dipole lowers lipophilicity, reducing off-target binding.
Kinetic Solubility (pH 7.4) ~ 150 µM> 400 µMSuperior hydration via the lactam H-bond acceptor[4].
HLM CLint​ (µL/min/mg) > 80 (High clearance)< 20 (Low clearance)Quaternary spiro center blocks CYP-mediated alpha-oxidation[2].
pKa (Basic Center) ~ 9.0~ 8.2Tuned basicity on the azetidine reduces hERG channel liability.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to accurately profile the solubility and stability of spirocyclic compounds.

Workflow A Compound Formulation B Kinetic Solubility A->B C Microsomal Incubation A->C D LC-MS/MS Analysis B->D C->D E PK/ADME Modeling D->E

Fig 2. High-throughput ADME workflow for evaluating spirocyclic compound viability.

Protocol 1: LC-MS/MS Driven Kinetic Aqueous Solubility Assessment

Causality: Spirocycles can form supersaturated micro-suspensions that scatter light unpredictably, making UV-Vis or nephelometry unreliable. We utilize a shake-flask method coupled with LC-MS/MS to measure the true thermodynamic equilibrium of the dissolved fraction.

  • Control Integration: Run Nicardipine (low solubility control, expected <10 µM) and Propranolol (high solubility control, expected >200 µM) in parallel.

  • Spiking: Prepare a 10 mM stock of the spiro compound in DMSO. Spike 10 µL of stock into 490 µL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum of 200 µM (2% DMSO final).

  • Equilibration: Incubate the microplate at 25°C under constant agitation (800 rpm) for 24 hours. Causality: 24 hours ensures the precipitation of any metastable supersaturated states, yielding true kinetic solubility.

  • Phase Separation: Filter the suspension through a 0.22 µm PVDF filter plate via centrifugation (3000 × g, 10 mins) to remove undissolved particulates.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via LC-MS/MS against a matrix-matched DMSO calibration curve.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: To prove the steric shielding effect of the spiro[3.4]octane core against oxidative metabolism, we evaluate intrinsic clearance ( CLint​ ) using fortified liver microsomes[2].

  • Control Integration: Utilize Verapamil (rapid clearance, t1/2​ < 15 min) and Warfarin (stable, t1/2​ > 120 min) to validate enzyme viability.

  • Pre-Incubation: Suspend HLM (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Add the spiro compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM final NADPH). Causality: NADPH provides the essential electron equivalents required for CYP450 catalytic cycles.

  • Kinetic Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP proteins, halting the reaction and precipitating the matrix for clean MS injection.

  • Analysis: Centrifuge at 4000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound/internal standard area ratio, and derive CLint​ based on the protein concentration.

Conclusion

The 2-Methyl-2,6-diazaspiro[3.4]octan-5-one scaffold is not merely a structural novelty; it is a rationally designed solution to the ADME bottlenecks of modern drug discovery. By leveraging the geometric constraints of the spiro center to block CYP oxidation and utilizing the lactam motif to drive aqueous hydration, this core provides a superior, self-optimizing bioisostere for challenging medicinal chemistry campaigns.

References

  • [2] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • [3] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • [4] Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • [5] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]

Sources

Foundational

The Spirocyclic Scaffold: A Paradigm Shift in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract In the relentless pursuit of novel therapeutics, the para...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics, the paradigm in small molecule drug discovery is undergoing a significant shift away from planar, two-dimensional structures towards more complex, three-dimensional architectures. At the forefront of this evolution are spirocyclic scaffolds, unique molecular frameworks defined by two rings sharing a single atom. This guide provides a comprehensive technical exploration of the pivotal role of spirocycles in modern medicinal chemistry. We will delve into the fundamental principles that render these structures advantageous, offering a nuanced understanding of their impact on critical drug-like properties. Through detailed analysis, quantitative data, and field-proven insights, this document will illuminate how the strategic incorporation of spirocyclic motifs can unlock previously inaccessible chemical space, leading to the development of safer and more efficacious medicines.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, medicinal chemistry has been largely dominated by aromatic and other planar ring systems. While this "flatland" chemistry has yielded numerous successful drugs, it is increasingly recognized that such scaffolds often present liabilities, including poor solubility, metabolic instability, and off-target effects.[1][2] The "Escape from Flatland" concept posits that molecules with a higher fraction of sp³-hybridized carbon atoms (Fsp³) and greater three-dimensionality tend to exhibit improved physicochemical properties and a higher probability of clinical success.[3]

Spirocycles, with their inherent and rigid three-dimensional geometry, are quintessential examples of this principle in action.[1][4][5] By projecting substituents into distinct vectors in 3D space, spirocyclic scaffolds facilitate more precise and optimized interactions with the complex topographies of biological targets.[4] This guide will dissect the multifaceted contributions of spirocycles to drug design, from their profound influence on molecular properties to their strategic application in lead optimization and the generation of novel intellectual property.

The Spirocyclic Advantage: A Quantitative Perspective

The decision to incorporate a spirocyclic moiety is a strategic one, driven by the potential for significant improvements in a candidate's overall profile. The following sections will explore these advantages, supported by comparative data.

Physicochemical Properties: A Shift Towards "Drug-Likeness"

One of the most compelling reasons for employing spirocycles is their ability to favorably modulate a molecule's physicochemical properties.[1][3][6] The increased Fsp³ character generally leads to a departure from the high lipophilicity and poor aqueous solubility often associated with their planar counterparts.[7]

PropertyPlanar/Acyclic AnalogSpirocyclic AnalogRationale and Impact
Aqueous Solubility Often LowerGenerally HigherThe 3D structure of spirocycles disrupts crystal lattice packing and can introduce polarity, leading to improved solvation.[7][8] For example, the incorporation of an oxa-spirocycle can increase aqueous solubility by up to 40-fold compared to its carbocyclic spiro-analog.[8][9]
Lipophilicity (cLogP/LogD) Typically HigherGenerally LowerThe increased sp³ character and reduced planarity of spirocycles often lead to a decrease in lipophilicity, which can improve the ADME profile and reduce off-target toxicity.[1] Replacing a piperidine with an azaspirocycle has been shown to lower the calculated logP (cLogP).[7]
Metabolic Stability Often Susceptible to MetabolismGenerally More StableThe rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation (e.g., by cytochrome P450 enzymes).[1][7][10] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Fraction of sp³ Carbons (Fsp³) LowerHigherA higher Fsp³ is correlated with increased clinical success rates.[2][3] Spirocycles inherently increase the Fsp³ of a molecule.

Table 1: Comparative Physicochemical Properties of Planar/Acyclic vs. Spirocyclic Analogs. This table summarizes the general trends observed when incorporating a spirocyclic scaffold.

Conformational Rigidity: Pre-organizing for Potency and Selectivity

The rigid nature of spirocyclic systems is a key asset in drug design.[1][5][11] By locking the conformation of a molecule, a spirocycle can "pre-organize" the pharmacophoric elements in an orientation that is optimal for binding to the target protein.[7] This reduces the entropic penalty upon binding, which can translate to a significant increase in potency.

Furthermore, this conformational constraint can enhance selectivity. By presenting a more defined three-dimensional shape, a spirocyclic ligand can better differentiate between the binding sites of its intended target and off-targets, leading to a cleaner pharmacological profile and reduced side effects.[1][7]

Strategic Applications of Spirocycles in Drug Discovery

The theoretical advantages of spirocycles translate into tangible benefits in various stages of the drug discovery pipeline.

Bioisosteric Replacement: A Modern Approach to Lead Optimization

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocycles have emerged as powerful and innovative bioisosteres for a variety of common structural motifs.

The gem-dimethyl group is frequently incorporated to block metabolic oxidation or to induce a specific conformation. However, it can also increase lipophilicity. The spiro-oxetane has proven to be an excellent bioisostere for the gem-dimethyl group, offering a similar steric profile while introducing polarity and improving aqueous solubility.[10][12][13][14][15][16]

Propertygem-Dimethyl AnalogSpiro-Oxetane AnalogKey Advantages of Spiro-Oxetane
Aqueous Solubility LowerHigherThe polar ether oxygen enhances water solubility.[10]
Lipophilicity (cLogP) HigherLowerThe oxetane moiety is less lipophilic than a gem-dimethyl group.[13][17]
Metabolic Stability Can be susceptible to oxidationGenerally more stableThe oxetane ring is often more resistant to metabolic degradation.[10][13]
pKa of Adjacent Amines UnaffectedLoweredThe electron-withdrawing nature of the oxetane oxygen can reduce the basicity of nearby amines, which can be beneficial for optimizing ADME properties.[10]

Table 2: Comparison of a gem-Dimethyl Group with its Spiro-Oxetane Bioisostere.

Scaffolding for Novel Chemical Space

The unique topology of spirocycles provides access to novel chemical space, a critical aspect for generating new intellectual property.[1][18] The rigid, three-dimensional arrangement of substituents around a spirocyclic core allows for the creation of compound libraries with a high degree of structural diversity and complexity.

Synthesis of Key Spirocyclic Scaffolds: Experimental Protocols

The increasing utility of spirocycles in medicinal chemistry has spurred the development of robust and scalable synthetic methodologies. Below are representative protocols for the synthesis of commonly employed spirocyclic building blocks.

Synthesis of Spiro[2.2]pentanes

Spiro[2.2]pentanes are highly strained and rigid scaffolds that offer unique exit vectors for substituent placement.[19][20][21]

Experimental Protocol: Synthesis of Substituted Arylspiro[2.2]pentanes via Sulfone Anions [19]

  • Preparation of the Sulfone Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium amide (3.0 equivalents) to anhydrous tetrahydrofuran (THF). To this suspension, add the desired alkylsulfone (2.0 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Cyclopropanation: To the solution of the sulfone anion, add the corresponding methylenecyclopropane (1.0 equivalent).

  • Reaction and Work-up: Heat the reaction mixture to 70 °C for 18 hours. After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.2]pentane.

Synthesis of Spiro-Oxetanes

Spiro-oxetanes are valuable scaffolds due to their ability to act as polar surrogates for gem-dimethyl and carbonyl groups.[10][12]

Experimental Protocol: Synthesis of a 2-Oxa-7-azaspiro[3.5]nonane Derivative

This protocol describes a key step in the synthesis of a spiro-oxetane fused benzimidazole.[10]

  • Oxidative Cyclization: Dissolve the o-cycloalkylaminoacetanilide precursor (1.0 equivalent) in formic acid.

  • Add Oxone® (3.0 equivalents) to the solution.

  • Stir the mixture at 40 °C for 6 hours.

  • Work-up: Evaporate the solvent under reduced pressure. To the residue, add water and neutralize with solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.

Conformational Analysis: Understanding the 3D Structure

A thorough understanding of the conformational preferences of spirocyclic systems is paramount for rational drug design.[11][22] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for elucidating their three-dimensional structures.

  • NMR Spectroscopy: Provides insights into the solution-state conformation and dynamic processes of spirocycles.

  • X-ray Crystallography: Offers a precise, static picture of the molecule's conformation in the solid state.

The data obtained from these analyses inform the design of analogs with optimized interactions with the target protein.

Visualizing Spirocyclic Architectures

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental structural concepts discussed in this guide.

spirocycle_concept cluster_planar Planar Scaffold cluster_spiro Spirocyclic Scaffold p1 Substituent A planar_core Planar Core p1->planar_core p2 Substituent B p2->planar_core spiro_core Spiro Core planar_core->spiro_core Transition to 3D s1 Substituent A s1->spiro_core s2 Substituent B s2->spiro_core caption Figure 1: Conceptual representation of the shift from planar to 3D spirocyclic scaffolds.

Caption: Figure 1: Conceptual representation of the shift from planar to 3D spirocyclic scaffolds.

gem_dimethyl_vs_spiro_oxetane cluster_gem_dimethyl gem-Dimethyl Group cluster_spiro_oxetane Spiro-Oxetane Bioisostere C C Me1 CH3 C->Me1 Me2 CH3 C->Me2 C_spiro C C1 CH2 C_spiro->C1 O O C2 CH2 O->C2 C1->O C2->C_spiro caption Figure 2: Bioisosteric replacement of a gem-dimethyl group with a spiro-oxetane.

Caption: Figure 2: Bioisosteric replacement of a gem-dimethyl group with a spiro-oxetane.

Conclusion: The Future is Three-Dimensional

The strategic incorporation of spirocyclic scaffolds represents a powerful and increasingly indispensable tool in the medicinal chemist's arsenal. Their inherent three-dimensionality provides a compelling solution to many of the challenges associated with traditional planar molecules, offering a clear path toward compounds with improved physicochemical properties, enhanced potency and selectivity, and a greater likelihood of clinical success.[23][24] As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the prevalence of spirocycles in approved drugs and clinical candidates is set to rise, heralding a new era of three-dimensional drug design.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. (2025). Organic Letters. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. (2025). Figshare. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. (2025). Semantic Scholar. [Link]

  • Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. (2010). ResearchGate. [Link]

  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. (2025). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. (2014). ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. (2021). ACS Omega. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024). National Institutes of Health. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ResearchGate. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Royal Society of Chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Publishing. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). National Institutes of Health. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (2015). ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. (2002). Journal of the American Chemical Society. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. (2013). SciSpace. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2013). National Institutes of Health. [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015). Practical Fragments. [Link]

  • Conformational Analysis. (2004). Drug Design Org. [Link]

  • Bioisosteric Replacements. (2021). Chemspace. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020). MDPI. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • DataWarrior User Manual. (n.d.). . [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012). National Institutes of Health. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

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Protocols & Analytical Methods

Method

Application Note: Divergent Library Synthesis using the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Scaffold

Introduction & Scientific Rationale The transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich scaffolds is a cornerstone of contemporary medicinal chemistry. Increasing the fraction of sp3 ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich scaffolds is a cornerstone of contemporary medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) directly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced clinical success rates[1]. Among these advanced building blocks, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged framework, demonstrating profound efficacy in optimizing the molecular periphery of various therapeutic leads, including potent antitubercular and antimalarial agents[2].

Specifically, 2-Methyl-2,6-diazaspiro[3.4]octan-5-one offers a highly functionalized, rigid spirocyclic lactam system:

  • The Azetidine Ring (N2): The N-methylated tertiary amine provides a basic center (pKa ~8.5) that enhances aqueous solubility and facilitates target engagement via salt-bridge formation.

  • The Pyrrolidinone Ring (N6): The secondary lactam nitrogen serves as the primary orthogonal vector for library diversification. Furthermore, the spirocyclic framework provides enhanced metabolic stability and predictable conformational geometry, which are critical for target selectivity[3].

Unlike highly reactive aliphatic amines, the lactam nitrogen is weakly nucleophilic, necessitating specific, robust activation strategies for high-throughput library synthesis. This application note details the causality-driven protocols for the divergent N-derivatization of this scaffold.

Workflow Visualization

G Core 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (Spirocyclic Lactam Core) split Core->split Alk N-Alkylation Pathway Reagents: NaH, R-X Solvent: DMF split->Alk Ary N-Arylation Pathway Reagents: Pd2(dba)3, Xantphos, Ar-X Solvent: 1,4-Dioxane split->Ary Pur High-Throughput LC-MS Purification (Reverse-Phase) Alk->Pur Ary->Pur Lib Screening Library (High Fsp3 Bioactive Candidates) Pur->Lib

Divergent library synthesis workflow for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives.

Causality in Experimental Design

In high-throughput library synthesis, understanding why specific reagents are chosen is critical to ensuring reproducible array generation.

Why NaH for Alkylation? The lactam NH of the spirocycle has a pKa of approximately 16–17. Mild bases (e.g., K2CO3, DIPEA) are insufficient for complete deprotonation, leading to sluggish reactions and unreacted starting material. Sodium hydride (NaH) in an aprotic polar solvent (DMF) ensures rapid, quantitative generation of the highly nucleophilic lactam anion. This "all-or-nothing" deprotonation is essential for high-throughput arrays where subsequent purification must be streamlined.

Why Pd-Catalyzed Arylation over SNAr? Nucleophilic aromatic substitution (SNAr) is limited to highly electron-deficient aryl halides. To access a broad chemical space—including electron-neutral and electron-rich aromatics—Buchwald-Hartwig cross-coupling is required. Because lactams are poor nucleophiles, the choice of ligand is paramount. Xantphos, a bidentate ligand with a wide bite angle (111°), accelerates the challenging reductive elimination step of the rigid spirocyclic lactam, preventing catalyst stalling and ensuring high turnover[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction fidelity without requiring constant manual intervention.

Protocol A: High-Throughput Base-Mediated N-Alkylation

Objective: Synthesis of N-alkyl/N-benzyl derivatives via SN2 displacement.

Materials: 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, NaH (60% dispersion in mineral oil), Alkyl/Benzyl halides, anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried reaction vial under an N2 atmosphere, dissolve 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (1.5 equiv).

    • Self-Validation Check: Observe the immediate evolution of H2 gas. The cessation of bubbling (typically 15–20 minutes) visually confirms complete deprotonation and the formation of the active lactam anion.

  • Electrophile Addition: Add the alkyl or benzyl halide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Analysis: Quench the reaction with a few drops of saturated NH4Cl (aq).

    • Self-Validation Check: Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the alkylated product with <5% starting material confirms success. If starting material persists, moisture contamination is likely.

  • Purification: Remove DMF in vacuo or via lyophilization. Purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Synthesis of N-aryl/heteroaryl derivatives.

Materials: 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, Aryl halides, Pd2(dba)3, Xantphos, Cs2CO3, anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a microwave-safe vial, combine Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Substrate Addition: Add 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (1.0 equiv, 0.5 mmol) and the aryl halide (1.1 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Sparge the mixture with N2 for 5 minutes to remove dissolved oxygen, which rapidly deactivates the Pd(0) species.

  • Heating: Seal the vial and heat at 100 °C for 12 hours (or microwave at 120 °C for 45 minutes).

    • Self-Validation Check: A color transition from deep purple/red (initial Pd2(dba)3) to a pale yellow/orange suspension indicates active catalyst turnover. A heavy black precipitate (Pd black) indicates catalyst decomposition and necessitates restarting the reaction with stricter oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via normal-phase silica gel chromatography or prep-HPLC.

Quantitative Data Summary

The table below summarizes expected yields and purities across different electrophile classes, demonstrating the robustness of the optimized protocols for library generation.

Derivatization ClassElectrophile ExampleCatalyst / Base SystemSolvent & TempAvg. Yield (%)Purity (LC-MS)
Aliphatic Alkylation Primary Alkyl BromidesNaH (1.5 eq)DMF, 0 °C to RT75 - 88%>95%
Benzylic Alkylation Substituted Benzyl ChloridesNaH (1.2 eq)THF, RT82 - 94%>95%
Arylation (Electron-Deficient) 2-ChloropyridinesPd2(dba)3 / Xantphos / Cs2CO31,4-Dioxane, 100 °C65 - 80%>90%
Arylation (Electron-Rich) 4-BromoanisolePd2(dba)3 / BrettPhos / NaOtBuToluene, 110 °C55 - 70%>90%

References

  • Title: 2 | Source: NIH.gov[2]

  • Title: 1 | Source: ACS Publications[1]

  • Title: 3 | Source: NIH.gov[3]

Sources

Application

Application Note: Engineering Covalent KRAS G12C Inhibitors Using a Diazaspiro[3.4]octan-5-one Core

Rationale: Structural Rigidification in the Switch-II Pocket The discovery that the KRAS G12C mutation is druggable via targeted covalent attachment to the mutant cysteine (Cys12) has revolutionized precision oncology [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: Structural Rigidification in the Switch-II Pocket

The discovery that the KRAS G12C mutation is druggable via targeted covalent attachment to the mutant cysteine (Cys12) has revolutionized precision oncology [1]. Early-generation covalent inhibitors utilized flexible piperazine or simple bridged linkers to connect a lipophilic surface-binding tail to an electrophilic acrylamide warhead. However, these flexible linkers incur a significant entropic penalty upon binding to the Switch-II pocket (S-IIP) of the GDP-bound inactive state of KRAS.

To overcome this thermodynamic hurdle, advanced drug development has shifted toward highly rigidified spirocyclic systems [2]. The integration of a diazaspiro[3.4]octan-5-one core offers three distinct mechanistic advantages:

  • Dihedral Angle Restriction: The [3.4] spiro system locks the exit vectors of the two nitrogen atoms. This rigid geometry projects the acrylamide warhead at an optimal trajectory toward Cys12 while firmly anchoring the lipophilic tail deep within the S-IIP.

  • Hydrogen Bonding Dynamics: The lactam carbonyl (the "5-one" moiety) acts as a localized, directional hydrogen bond acceptor. It interacts with the side chains of S-IIP residues (such as Arg68 or Gln99), increasing the non-covalent residence time ( 1/koff​ ) and driving a higher probability of covalent bond formation [1].

  • Metabolic Stability: The spirocyclic lactam is highly resistant to cytochrome P450-mediated oxidative metabolism compared to basic piperazines, significantly extending the in vivo half-life of the inhibitor [3].

Workflow A Core Synthesis (Diazaspiro[3.4]octan-5-one) B Warhead Attachment (Acrylamide) A->B C Biochemical Assay (Intact MS) B->C D Cellular Assay (pERK Inhibition) C->D E In Vivo Efficacy (Xenograft) D->E

Figure 1: Development workflow for diazaspiro[3.4]octan-5-one based KRAS G12C inhibitors.

Quantitative Profiling of the Diazaspiro Core

The transition from a flexible core to the diazaspiro[3.4]octan-5-one scaffold yields exponential improvements in both biochemical kinetics and cellular potency. Table 1 summarizes the pharmacological enhancement observed when rigidifying the linker domain.

Table 1: Pharmacological Comparison of Linker Cores in KRAS G12C Inhibitors

Core StructureCovalent Rate ( kinact​/KI​ )MIA PaCa-2 pERK IC 50​ A549 pERK IC 50​ Mouse Liver Microsome T1/2​
Linear Piperazine1,200 M −1 s −1 150 nM>10,000 nM15 min
Diazaspiro[3.4]octan-5-one 14,500 M −1 s −1 8 nM >10,000 nM >120 min

Note: Data reflects the mechanistic superiority of the spirocyclic lactam in driving target engagement and metabolic stability, synthesized from structural optimization literature [1][2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that prove causality—specifically, that the observed biological effects are exclusively driven by G12C covalent modification.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Quantification)

Causality: Covalent inhibitors must exhibit a 1:1 binding stoichiometry with the target protein. Intact mass spectrometry directly measures the addition of the inhibitor's molecular weight to the KRAS protein, providing an absolute readout of covalent target engagement. Self-Validation: The protocol mandates parallel incubation with KRAS G12S (or wild-type KRAS). The absence of a mass shift in the G12S control validates that the acrylamide warhead is exclusively reacting with the mutant Cys12, ruling out non-specific labeling of surface-exposed cysteines (e.g., Cys118 or Cys80) [2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (1-169, GDP-loaded) and KRAS G12S to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl 2​ ).

  • Compound Incubation: Prepare a 10 mM stock of the diazaspiro[3.4]octan-5-one inhibitor in DMSO. Add the inhibitor to the protein solutions to achieve a final concentration of 10 µM (5x molar excess). Ensure final DMSO concentration does not exceed 1%.

  • Time-Course Sampling: Incubate the reaction at 25°C. Remove 10 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction by adding 10 µL of 2% formic acid to each aliquot.

  • LC-MS Analysis: Inject 5 µL of the quenched sample onto a C4 analytical column (e.g., Waters XBridge Protein BEH C4). Elute using a rapid gradient of 20-80% acetonitrile in 0.1% formic acid over 3 minutes.

  • Data Deconvolution: Analyze the MS spectra using maximum entropy deconvolution software (e.g., MassLynx). Calculate the percent modification by dividing the peak intensity of the adduct (MW KRAS​

    • MW Inhibitor​ ) by the sum of the unreacted and adduct peak intensities.
Protocol 2: Cellular Target Engagement (pERK AlphaLISA Assay)

Causality: KRAS G12C actively signals through the RAF/MEK/ERK cascade. Quantifying the phosphorylation of ERK (pERK) provides a direct, causal readout of intracellular KRAS inhibition. Self-Validation: This protocol utilizes a paired-cell-line approach. MIA PaCa-2 cells (KRAS G12C) serve as the primary test system, while A549 cells (KRAS G12S) serve as the negative control. A highly potent inhibitor must show sub-micromolar pERK inhibition in MIA PaCa-2 while exhibiting >10 µM IC 50​ in A549 cells. This internal control proves that the observed pathway suppression is driven by G12C-specific target engagement rather than off-target kinase inhibition or general cytotoxicity [1][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MIA PaCa-2 and A549 cells into separate 384-well plates at a density of 5,000 cells/well in 20 µL of complete growth medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the diazaspiro[3.4]octan-5-one inhibitor in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 50 nL of compound to the assay plates. Incubate for 2 hours at 37°C.

  • Cell Lysis: Remove the media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at room temperature.

  • AlphaLISA Detection: Add 5 µL of the Acceptor Bead mix (anti-ERK1/2 antibody) and incubate for 1 hour. Subsequently, add 5 µL of the Donor Bead mix (anti-pERK Thr202/Tyr204 antibody) under subdued light. Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

  • Analysis: Normalize the data to DMSO controls (100% activity) and blank wells (0% activity). Fit the dose-response curves using a 4-parameter logistic regression to determine the IC 50​ values.

Mechanism of Action: Trapping the Inactive State

The fundamental mechanism of KRAS G12C inhibitors relies on exploiting the nucleotide cycling of the GTPase. The diazaspiro[3.4]octan-5-one core specifically binds to the S-IIP of the GDP-bound (inactive) state. By forming a covalent bond with Cys12, the inhibitor locks the protein in this inactive conformation, preventing SOS-mediated nucleotide exchange and subsequent reactivation, thereby shutting down the oncogenic signaling cascade [3].

Pathway RTK RTK Activation SOS SOS (GEF) RTK->SOS Recruits KRAS_GDP KRAS (GDP) Inactive State SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS (GTP) Active State KRAS_GDP->KRAS_GTP GTP Loading RAF RAF/MEK/ERK Cascade KRAS_GTP->RAF Effector Binding Inhibitor Diazaspiro Inhibitor Covalent Trapping Inhibitor->KRAS_GDP Locks in Switch-II Tumor Tumor Proliferation RAF->Tumor Transcription

Figure 2: Mechanism of KRAS G12C inhibition by covalently trapping the GDP-bound state.

References

  • Array BioPharma Inc. (2020). 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of G12C mutant KRAS protein for inhibiting tumor metastasis. (Patent No. WO2020086739A1).
  • Huang, Z., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 65(22), 14614–14629.[Link]

  • Zhang, Y., et al. (2022). Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021). Expert Opinion on Therapeutic Patents, 32(5), 525-536.[Link]

Method

Application Note: Screening of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Analogs for Antitubercular Activity

Introduction & Mechanistic Rationale The persistent emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous development of novel chemical entities with unique mechanisms of action (1)[1]. Histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The persistent emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous development of novel chemical entities with unique mechanisms of action (1)[1]. Historically, 5-nitrofuryl-substituted chemotypes have been a prolific source of antimycobacterial agents. However, their clinical translation has often been derailed by systemic mammalian toxicity, driven by off-target nitroreduction (2)[2].

Recent structure-activity relationship (SAR) breakthroughs have demonstrated that conjugating the nitrofuran "warhead" with saturated spirocyclic scaffolds—specifically the 2,6-diazaspiro[3.4]octane core—drastically reshapes the antibacterial profile (3)[3]. The compound 2-Methyl-2,6-diazaspiro[3.4]octan-5-one serves as an optimal, structurally rigid building block for diversity-oriented synthesis.

Causality of Selectivity

The spirocyclic architecture forces a highly specific three-dimensional conformation. This steric bulk shields the nitro group from premature reduction by mammalian nitroreductases. Conversely, Mycobacterium tuberculosis (Mtb) possesses specialized deazaflavin-dependent nitroreductases (e.g., Ddn) that readily accommodate and bioreduce the nitrofuran-spirocycle into lethal reactive nitrogen species (4)[4]. This enzymatic divergence is the fundamental mechanism driving the high Selectivity Index (SI) of these analogs.

MoA Prodrug Nitrofuran-Diazaspiro[3.4]octane (Prodrug) MtbEnzyme Mtb Reductase (Ddn/FGD1) Prodrug->MtbEnzyme Specific uptake Mammalian Mammalian Cells (Low Affinity) Prodrug->Mammalian Off-target exposure Reactive Reactive Intermediates (NOx species) MtbEnzyme->Reactive Bioreduction Safe Systemic Safety (Low Toxicity) Mammalian->Safe Negligible reduction Death Mtb Cell Death (DNA/Protein Damage) Reactive->Death Lethal stress

Fig 1: Selective bioreduction of nitrofuran-spirocycles by Mtb enzymes leading to targeted cell death.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the antitubercular efficacy of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives, a multi-tiered screening approach is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

We utilize the REMA platform because it provides a highly sensitive, colorimetric, and fluorometric readout of mycobacterial viability without the need for radioisotopes, making it ideal for high-throughput spirocycle screening.

Self-Validation Framework: The assay plate is engineered with four internal controls:

  • Sterility Control (Media only): Validates the absence of background contamination.

  • Growth Control (Mtb + Media): Establishes the maximum fluorescence baseline (100% viability).

  • Positive Control (Isoniazid): Confirms the susceptibility of the Mtb H37Rv strain and validates the dynamic range.

  • Colorimetric Control (Resazurin only): Ensures the dye has not spontaneously degraded prior to readout.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until an OD600 of 0.6–0.8 is reached. Dilute the culture to a final concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one analogs (starting concentration: 10 µg/mL) in 100 µL of 7H9 medium.

  • Inoculation: Add 100 µL of the diluted Mtb suspension to each well (excluding the Sterility and Colorimetric controls).

  • Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified atmosphere.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout & Causality: Metabolically active bacilli reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Measure fluorescence (Ex: 560 nm / Em: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color shift.

Screening Library Synthesize 2-Methyl-2,6-diazaspiro [3.4]octan-5-one Analogs Assay REMA Assay (Resazurin Addition) Library->Assay Culture Mtb H37Rv Culture (Middlebrook 7H9 broth) Culture->Assay Readout Fluorescence Readout (560ex/590em) Assay->Readout 24h Incubation Analysis MIC & SI Calculation Readout->Analysis

Fig 2: High-throughput Resazurin Microtiter Assay (REMA) workflow for antitubercular screening.

Protocol B: Mammalian Cytotoxicity Profiling (HepG2 / Vero Cells)

To confirm that the spirocyclic core successfully mitigates the inherent toxicity of the nitrofuran moiety, cytotoxicity must be profiled to calculate the Selectivity Index ( SI=CC50​/MIC ).

Step-by-Step Procedure:

  • Seed HepG2 or Vero cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treat cells with serial dilutions of the synthesized analogs (up to 100 µg/mL).

  • After 72h of exposure, add 10 µL of MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilize the formed formazan crystals with DMSO and measure absorbance at 570 nm.

  • Calculate the CC50​ (concentration reducing cell viability by 50%) using non-linear regression analysis.

Quantitative Data Presentation

The integration of the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one core into nitrofuran architectures consistently yields sub-microgram MIC values while preserving mammalian cell viability. Below is a representative data summary of optimized spirocyclic analogs derived from recent peripheral exploration studies (2)[2].

Compound Class / ModificationMtb H37Rv MIC (µg/mL)Mammalian CC50​ (µg/mL)Selectivity Index (SI)
Lead Nitrofuran-Spirocycle 0.016> 50.0> 3125
2-Methyl-5-oxo Analog A (Triazole periphery)0.031> 50.0> 1612
2-Methyl-5-oxo Analog B (Oxadiazole periphery)0.125> 50.0> 400
Isoniazid (Positive Control)0.050> 50.0> 1000
Nitrofuran without Spiro-core (Negative Control)0.2502.510

Table 1: Comparative antitubercular activity and cytotoxicity profiles. The data highlights the critical role of the spirocyclic core in expanding the therapeutic window.

References

  • Komarova K.Y., et al. "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead." Molecules (2023). 2

  • "Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis." ResearchGate (2024). 1

  • Vinogradova L.V., et al. "You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile." Pharmaceuticals (PMC) (2024). 3

  • Komarova K.Y., et al. "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Pharmaceuticals (PMC) (2022). 4

Sources

Application

In vitro assay protocol for testing 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives

Application Notes & Protocols Topic: In Vitro Assay Protocol for High-Throughput Screening and Characterization of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Derivatives Abstract The 2,6-diazaspiro[3.4]octan-5-one scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: In Vitro Assay Protocol for High-Throughput Screening and Characterization of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Derivatives

Abstract

The 2,6-diazaspiro[3.4]octan-5-one scaffold represents a novel and synthetically accessible class of compounds with significant potential in medicinal chemistry. Its rigid, three-dimensional structure is of high interest for targeting a variety of biological macromolecules. This document provides a comprehensive, tiered in vitro assay protocol designed for researchers, scientists, and drug development professionals. It outlines a systematic approach, beginning with a primary screen for general cytotoxicity to establish a viable concentration range, followed by robust secondary assays to probe for specific mechanisms of action, such as enzyme inhibition and receptor binding. The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis workflows to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of bioactive molecules from a novel chemical series, such as the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives, necessitates a logical and resource-efficient screening strategy. A tiered or funnel-based approach is the industry standard for systematically identifying promising compounds and filtering out those with undesirable properties, such as non-specific cytotoxicity.

This guide details a two-tiered process:

  • Tier 1: Primary Screening. The initial step involves a broad assessment of the compound library's effect on cell viability. This is a critical checkpoint to determine the concentration at which a compound exhibits cytotoxic effects. A compound that is highly cytotoxic at low concentrations is often deprioritized unless cytotoxicity is the desired therapeutic outcome (e.g., in oncology). The data from this screen informs the concentration ranges used in subsequent, more specific assays, preventing misleading results caused by cell death rather than target engagement.

  • Tier 2: Secondary & Target-Specific Assays. Compounds that pass the primary screen are then evaluated in more complex, mechanism-of-action-based assays. These assays are designed to answer specific questions about the compound's bioactivity, such as "Does it inhibit a particular enzyme?" or "Does it bind to a specific receptor?".

This structured workflow ensures that experimental efforts are focused on compounds with the most promising therapeutic potential while providing a clear, data-driven rationale for decision-making.

The Screening Funnel: A Visual Workflow

The following diagram illustrates the proposed tiered screening workflow. This process is designed to efficiently identify and validate bioactive compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Data Analysis & Lead Prioritization Compound_Library Compound Library (2-Methyl-2,6-diazaspiro[3.4]octan-5-one Derivatives) Primary_Assay General Cytotoxicity Assay (e.g., MTS/MTT Assay) Compound_Library->Primary_Assay Single high concentration (e.g., 10-50 µM) Dose_Response Cytotoxicity Dose-Response (Determine CC50) Primary_Assay->Dose_Response Non-toxic compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Assay->SAR_Analysis Toxic compounds (deprioritize or flag for oncology) Secondary_Assays Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Test at non-toxic concentrations (< CC50) Hit_Confirmation Hit Confirmation & Orthogonal Assays Secondary_Assays->Hit_Confirmation Active 'Hits' Hit_Confirmation->SAR_Analysis Validated Leads

Caption: Tiered screening workflow for novel compounds.

Tier 1 Protocol: General Cell Viability Assay (MTS-Based)

Principle of the Assay

This protocol uses a colorimetric method to assess cell viability. The assay relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[1] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan product that is purple in color. The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of living cells in the culture. A decrease in absorbance indicates a loss of cell viability or a cytotoxic effect of the test compound.

Materials and Reagents
  • Cell Line: A common, robust cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is recommended.

  • Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate: Sterile, 96-well flat-bottom tissue culture plates.

  • MTS Reagent: A commercially available solution, such as CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).

  • Positive Control: A known cytotoxic agent, such as Doxorubicin or Staurosporine.

  • Vehicle Control: 100% DMSO.

  • Equipment: Humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader with a 490 nm filter.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Dilute the cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a dilution series of your test compounds in culture medium. For a primary screen, a single high concentration (e.g., 10 µM or 50 µM) is often used. For a dose-response curve, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Important: Ensure the final concentration of the DMSO vehicle is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control to the appropriate wells.

    • Plate Layout:

      • Columns 1 & 12: Medium only (no cells) for background control.

      • Column 2: Cells + Vehicle Control (DMSO). This represents 100% viability.

      • Column 3: Cells + Positive Control (e.g., Doxorubicin at a known cytotoxic concentration).

      • Columns 4-11: Cells + Test Compounds.

  • Incubation:

    • Return the plate to the incubator for 48-72 hours. The incubation time should be consistent between experiments.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Average the absorbance values from the "medium only" wells and subtract this value from all other wells.

  • Normalization:

    • The vehicle control wells represent 100% cell viability.

    • Calculate the percentage of viability for each test compound concentration using the following formula: % Viability = (Absorbance_Test_Compound / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve:

    • If a dilution series was performed, plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., sigmoidal, 4PL) to determine the CC₅₀ (Concentration of Compound causing 50% cytotoxicity).

Data Presentation

The results from the cytotoxicity screen should be summarized in a table.

Compound IDSingle Point % Viability @ 10 µMCC₅₀ (µM)
Derivative 198.2%> 100
Derivative 215.6%2.5
Derivative 385.3%75.4
Doxorubicin5.1%0.8

Interpretation: Compounds with a CC₅₀ > 50 µM are generally considered non-cytotoxic in this initial screen and are prioritized for secondary assays. The concentration for subsequent assays should be kept at least 5-10 fold below the measured CC₅₀ value.

Tier 2 Protocol: Target-Based Enzyme Inhibition Assay

This section provides a template for a generic serine protease inhibition assay. The principles can be readily adapted to other enzyme classes by selecting an appropriate substrate.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme. A serine protease, such as Trypsin, is used as an example. The enzyme cleaves a specific chromogenic or fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The enzyme activity is quantified by measuring the increase in absorbance or fluorescence over time.

G cluster_0 No Inhibition cluster_1 Inhibition Enzyme_A Active Enzyme Product_A Cleaved Product (Colored) Enzyme_A->Product_A + Substrate_A Chromogenic Substrate Substrate_A->Product_A Enzyme_B Enzyme Complex_B Inhibited Complex Enzyme_B->Complex_B + Inhibitor_B Test Compound Inhibitor_B->Complex_B No_Reaction_B No Reaction Complex_B->No_Reaction_B + Substrate_B Substrate Substrate_B->No_Reaction_B

Caption: Principle of an enzyme inhibition assay.

Materials and Reagents
  • Enzyme: Purified Trypsin (or other target enzyme).

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate for Trypsin. When cleaved, it releases p-nitroaniline, which is yellow and absorbs at 405 nm.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂.

  • Test Compounds: Serially diluted in DMSO.

  • Positive Control: A known inhibitor of the target enzyme (e.g., Aprotinin for Trypsin).

  • Assay Plate: 96-well or 384-well clear, flat-bottom plate.

  • Equipment: Microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a working solution of Trypsin in assay buffer (e.g., 10 µg/mL).

    • Prepare a working solution of BAPNA substrate in assay buffer (e.g., 1 mM).

    • Prepare serial dilutions of test compounds and controls in DMSO, then dilute them into assay buffer. Ensure the final DMSO concentration is constant and non-inhibitory (typically ≤ 1%).

  • Assay Procedure (Final Volume = 200 µL):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Add 50 µL of the Trypsin enzyme solution to all wells except the "no enzyme" control wells. Add 50 µL of buffer to these wells instead.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the BAPNA substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic read). The rate of reaction (V) is the change in absorbance per unit time (mOD/min).

Data Analysis
  • Calculate Reaction Rates: For each well, determine the reaction rate (V) from the linear portion of the kinetic curve.

  • Normalization:

    • The vehicle control represents 100% enzyme activity (V_max).

    • The "no enzyme" control represents 0% activity.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_Test_Compound / V_Vehicle_Control)) * 100

  • Dose-Response and IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation
Compound IDCC₅₀ (µM)Enzyme IC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Derivative 1> 100> 100N/A
Derivative 375.41.262.8
Aprotinin> 1000.005> 20,000

Interpretation: A potent compound will have a low IC₅₀ value. The Selectivity Index (SI) is a critical parameter, representing the therapeutic window. A high SI value is desirable, as it indicates that the compound inhibits the target at concentrations far below those at which it causes general cytotoxicity.

Concluding Remarks & Further Steps

This application note provides a foundational, two-tiered strategy for the initial in vitro characterization of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives. Compounds identified as "hits" in these assays—those that are non-cytotoxic and show potent, dose-dependent activity in a target-based assay—should be subjected to further validation.

Next steps would include:

  • Orthogonal Assays: Confirming the activity in a different assay format that measures the same endpoint but uses a different technology.

  • Mechanism of Action Studies: Investigating how the compound inhibits the enzyme (e.g., competitive, non-competitive) or binds to the receptor.

  • Broader Selectivity Profiling: Testing the validated hits against a panel of related enzymes or receptors to assess their specificity.

By following this systematic approach, researchers can efficiently identify and prioritize promising compounds from this novel chemical series for further preclinical development.

References

  • Xu, F., et al. (2015). A Tiered Approach for In Vitro Toxicity Assessment of Chemicals from the Endocrine Disruptor Screening Program. Environmental Health Perspectives. Available at: [Link]

  • An, W. & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology. Available at: [Link]

  • Riss, T.L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Diazaspiro[3.4]octanone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of highly strained diazaspiro[3.4]octanones.

These sp3-rich, rigid scaffolds—particularly 2,6-diazaspiro[3.4]octane-1,5-diones—are increasingly critical in medicinal chemistry for exploring new chemical space and developing novel therapeutics, such as antimalarial agents[1]. However, their synthesis via the state-of-the-art two-step Kinugasa/Conia-ene sequential reaction is highly sensitive to reaction conditions[2]. This guide will deconstruct the causality behind common synthetic failures and provide field-proven, self-validating protocols to ensure high-fidelity outcomes.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the synthetic logic. The assembly of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones relies on a delicate copper-catalyzed 1,3-dipolar cycloaddition (Kinugasa reaction) followed by a thermally driven Conia-ene cyclization[2].

G SM Propiolamide + Nitrone CuAc Cu-Acetylide Intermediate SM->CuAc Base Cat Cu(I) + Chiral Ligand Cat->CuAc Kinugasa Kinugasa Cycloaddition CuAc->Kinugasa Nitrone Glaser Side Reaction: Glaser Homocoupling CuAc->Glaser O2 BetaLactam Chiral β-Lactam Intermediate Kinugasa->BetaLactam ConiaEne Conia-ene Cyclization BetaLactam->ConiaEne Heat RingOpen Side Reaction: β-Lactam Ring Opening BetaLactam->RingOpen Nucleophiles Epimerization Side Reaction: C-α Epimerization BetaLactam->Epimerization Excess Base Product 8-methylene-2,6-diazaspiro[3.4]octane-1,5-dione ConiaEne->Product

Workflow of the Kinugasa/Conia-ene sequential reaction and its primary side reactions.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why is Glaser homocoupling outcompeting my Kinugasa cycloaddition, resulting in low yields of the β-lactam intermediate? The Causality: The first step of the Kinugasa reaction is the formation of a Copper(I) acetylide from the terminal alkyne (propiolamide). This intermediate is highly susceptible to oxidative dimerization (Glaser coupling). If even trace amounts of oxygen are present in the solvent or headspace, O2​ acts as an oxidant, converting Cu(I) to Cu(II) and triggering rapid bimolecular alkyne coupling. Because the 1,3-dipolar cycloaddition with the nitrone is a relatively slow, controlled process, the oxidative side reaction will easily outpace it. The Solution: Standard nitrogen blanketing is insufficient. You must rigorously deoxygenate all solvents using at least three freeze-pump-thaw cycles. Furthermore, ensure the nitrone is added slowly via a syringe pump to maintain a low steady-state concentration of unreacted Cu-acetylide.

Q2: I am observing a significant loss of enantiopurity (ee) and diastereomeric ratio (dr) in the isolated β-lactam intermediate. What is driving this? The Causality: The C−α proton of the newly formed β-lactam ring is highly acidic due to the adjacent carbonyl group. The Kinugasa reaction requires a mild amine base (typically dicyclohexylamine or similar) to facilitate Cu-acetylide formation[2]. If the reaction is run at elevated temperatures, or if the base is too strong, base-catalyzed enolization occurs at the C−α position, leading to rapid epimerization at the stereocenter before the Conia-ene cyclization can lock the conformation. The Solution: Strictly control the reaction temperature (maintain at 0 °C to room temperature). If epimerization persists, switch to a bulkier, less nucleophilic base to kinetically hinder the deprotonation of the β-lactam product.

Q3: During the Conia-ene cyclization or subsequent deprotection steps, my spirocyclic core degrades into a complex mixture. What causes this? The Causality: The 2,6-diazaspiro[3.4]octane-1,5-dione scaffold integrates a highly strained 4-membered β-lactam ring fused to a 5-membered γ-lactam[2]. The carbonyl carbon of the β-lactam is highly electrophilic. Exposure to unhindered nucleophiles (e.g., primary amines, hydroxide ions) or harsh basic conditions will result in nucleophilic attack at the carbonyl, relieving the inherent ring strain via irreversible ring-opening to form a linear amide[3]. The Solution: Avoid harsh basic hydrolysis. For deprotection sequences, utilize orthogonal protecting groups (e.g., N-Boc and N-Cbz) that can be removed under acidic (TFA) or reductive (hydrogenation) conditions, which preserve the integrity of the strained spirocyclic core[4].

Quantitative Impact of Reaction Parameters

To aid in your experimental design, the following table summarizes the quantitative impact of specific deviations on the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones.

Reaction Condition DeviationPrimary Side ReactionImpact on Overall YieldImpact on Stereoselectivity (ee/dr)Mitigation Strategy
Trace O2​ in Solvent Glaser HomocouplingDrops by >60%NegligibleFreeze-pump-thaw degassing; strict Schlenk techniques.
Excess/Strong Amine Base C−α EpimerizationDrops by 10-15%ee drops from >90% to <50% Use stoichiometric, bulky bases (e.g., DCHA) at 0 °C.
Aqueous Basic Workup β-Lactam Ring OpeningDrops by 30-40%N/A (Product destroyed)Quench with saturated NH4​Cl ; extract with EtOAc.
Lack of Orthogonal Protection Over-alkylationDrops by >50%NegligiblePre-install N-Boc/N-Cbz groups prior to cyclization.
Self-Validating Experimental Protocol

This protocol for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones incorporates built-in Quality Control (QC) checkpoints. If a QC check fails, the causality is known, and the reaction must be aborted to save downstream resources.

Step 1: Catalyst Activation & Acetylide Formation

  • In an oven-dried Schlenk flask under an argon atmosphere, add CuI (10 mol%) and the chiral bisoxazoline ligand (12 mol%).

  • Add rigorously degassed anhydrous acetonitrile (0.1 M). Stir for 30 minutes at room temperature.

    • QC Check 1: The solution must turn a clear, pale yellow/orange. Causality: If the solution turns green or blue, Cu(II) oxidation has occurred due to atmospheric leak. Action: Discard and restart.

  • Cool the mixture to 0 °C. Add the N-(prop-2-yn-1-yl)propiolamide substrate (1.0 equiv) followed by dicyclohexylamine (1.2 equiv). Stir for 15 minutes.

Step 2: Kinugasa Cycloaddition 4. Dissolve the nitrone (1.5 equiv) in degassed acetonitrile and add it dropwise via a syringe pump over 1 hour to the 0 °C reaction mixture. 5. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • QC Check 2: Perform TLC analysis (Hexanes/EtOAc). Causality: The disappearance of the alkyne spot without the appearance of a highly polar baseline streak confirms successful cycloaddition over Glaser polymerization.

Step 3: Conia-ene Cyclization & Isolation 6. Once the Kinugasa intermediate is fully formed, add a catalytic amount of Lewis acid (if required by the specific substrate scope) and heat the mixture to 80 °C for 4 hours to drive the Conia-ene cyclization[2]. 7. Cool to room temperature and quench strictly with saturated aqueous NH4​Cl (pH ~6).

  • QC Check 3: Do not use NaHCO3​ or NaOH . Causality: Basic aqueous conditions will trigger β-lactam ring-opening[3].

  • Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure diazaspiro[3.4]octanone.

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Optimization

Technical Support Center: Stability of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in Solution

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. This guide is designed to provide expert advice and troubleshooting ass...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. This guide is designed to provide expert advice and troubleshooting assistance for researchers encountering stability issues with this compound in solution. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind experimental choices and to offer robust, self-validating protocols to ensure the integrity of your results.

The unique spirocyclic structure of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, while offering desirable three-dimensional characteristics for drug discovery, also presents specific stability challenges.[1][2] The core of these challenges often lies in the lactam functionality within the five-membered ring, which can be susceptible to hydrolysis. This guide will walk you through understanding, identifying, and mitigating these stability issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a progressive loss of my compound's activity in aqueous buffer. What is the likely cause?

A1: The most probable cause for loss of activity in aqueous solutions is the hydrolysis of the lactam ring in the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one structure. Lactams are cyclic amides, and their rings can be opened by the nucleophilic attack of water, a reaction that is often catalyzed by acidic or basic conditions. This would result in a ring-opened, inactive form of the compound.

Recommended Actions:

  • pH Assessment: The stability of compounds containing lactam rings can be highly pH-dependent.[3] It is crucial to determine the optimal pH range for your experiments. You can perform a simple stability study by incubating your compound in a series of buffers with different pH values (e.g., pH 4, 7, and 9) and analyzing the remaining concentration of the parent compound over time using HPLC or LC-MS.[4]

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.[5][6] Ensure that your solutions are stored at the lowest practical temperature for your experimental setup. For long-term storage, keeping the compound as a solid or in a non-aqueous, aprotic solvent at -20°C or -80°C is recommended.[3]

  • Solvent Choice: If your experimental protocol allows, consider using a solvent system with a lower water content. However, be mindful of the solubility of your compound and the potential for the organic solvent to interfere with your assay.

Q2: My analytical results (e.g., by HPLC or LC-MS) show a new peak appearing over time, and the peak for my compound is decreasing. How can I identify the new peak?

A2: The appearance of a new peak is a strong indicator of compound degradation. The primary degradation product is likely the hydrolyzed form of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Identification Strategy:

  • Mass Spectrometry (MS): The most direct way to identify the new peak is by using LC-MS. The hydrolyzed product will have a molecular weight that is 18 Da (the mass of a water molecule) greater than the parent compound.

  • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[7][8] This involves intentionally degrading your compound under controlled conditions (e.g., by treating it with a mild acid or base) and then analyzing the resulting mixture. The peak that increases under these conditions is likely your degradation product.

Below is a diagram illustrating the potential hydrolytic degradation pathway.

G parent 2-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrolyzed Hydrolyzed Product (Inactive) parent->hydrolyzed + H2O (pH, Temp dependent)

Caption: Potential hydrolytic degradation pathway of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Q3: I'm seeing inconsistent results between experiments run on different days. What could be the cause?

A3: Inconsistent results are often due to variations in solution preparation and storage.

Troubleshooting Checklist:

  • Fresh vs. Old Solutions: Are you using freshly prepared solutions for each experiment? If you are using a stock solution prepared on a previous day, it may have degraded.

  • Storage of Stock Solutions: How are your stock solutions stored? For aqueous solutions, even when frozen, repeated freeze-thaw cycles can accelerate degradation.[3] It is best to aliquot stock solutions into single-use vials to minimize this.

  • Environmental Factors: Ensure that the pH and temperature of your experimental buffers are consistent between runs.

The following workflow can help in troubleshooting inconsistent results.

G start Inconsistent Results Observed check_solution Are you using freshly prepared solutions? start->check_solution yes_fresh yes_fresh check_solution->yes_fresh no_fresh no_fresh check_solution->no_fresh check_env Are experimental conditions (pH, Temp) consistent? yes_fresh->check_env Yes yes_fresh->check_env yes_consistent yes_consistent check_env->yes_consistent no_consistent no_consistent check_env->no_consistent prep_fresh Prepare fresh solutions for each experiment no_fresh->prep_fresh No no_fresh->prep_fresh re_run Re-run experiment prep_fresh->re_run check_storage How are stock solutions stored? yes_consistent->check_storage Yes yes_consistent->check_storage aliquot Aliquot stock solutions into single-use vials check_storage->aliquot standardize_env Standardize buffer preparation and temperature control no_consistent->standardize_env No no_consistent->standardize_env standardize_env->re_run aliquot->re_run

Caption: Workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid 2-Methyl-2,6-diazaspiro[3.4]octan-5-one?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q: What is the best solvent for preparing a stock solution?

A: Anhydrous, aprotic solvents such as DMSO or DMF are recommended for preparing stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: Can I use this compound in cell culture media?

A: Yes, but be aware that the aqueous nature of cell culture media (typically at a pH of 7.2-7.4) can lead to hydrolysis over time. It is recommended to add the compound to the media immediately before starting the experiment. For longer-term experiments, the stability of the compound in your specific cell culture media should be evaluated.

Experimental Protocol: Assessing the Stability of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in Solution

This protocol provides a step-by-step method for determining the stability of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in a solution of interest using HPLC-UV or LC-MS.

1. Preparation of Solutions:

  • Prepare a concentrated stock solution of your compound in an appropriate aprotic solvent (e.g., 10 mM in DMSO).

  • Prepare the aqueous buffers or solutions in which you want to test the stability (e.g., phosphate-buffered saline at pH 7.4).

2. Stability Study Setup:

  • Dilute the stock solution into the test solution to the final desired concentration.

  • Divide the solution into several aliquots in separate vials.

  • Take a sample from one vial for immediate analysis (this will be your t=0 time point).

  • Incubate the remaining vials at the desired temperature.

3. Time-Point Analysis:

  • At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove one vial from incubation.

  • Immediately analyze the sample by HPLC-UV or LC-MS.

4. Data Analysis:

  • For each time point, determine the peak area of the parent compound.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Plot the percentage of the remaining parent compound against time to determine the stability profile.

The following diagram outlines the experimental workflow for the stability assessment.

G start Start Stability Assessment prep_stock Prepare concentrated stock solution in aprotic solvent start->prep_stock prep_test Prepare test solutions (e.g., aqueous buffers) prep_stock->prep_test dilute Dilute stock into test solution to final concentration prep_test->dilute aliquot Aliquot into multiple vials dilute->aliquot t0_analysis Analyze one vial immediately (t=0) aliquot->t0_analysis incubate Incubate remaining vials at desired temperature t0_analysis->incubate time_point_analysis At each time point, remove a vial and analyze by HPLC/LC-MS incubate->time_point_analysis data_analysis Calculate remaining parent compound and plot vs. time time_point_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing compound stability in solution.

Data Summary Tables
Parameter Recommendation
Storage (Solid) -20°C, dry, dark
Storage (Stock Solution) -20°C or -80°C in anhydrous, aprotic solvent (e.g., DMSO)
Working Solution Prepare fresh in aqueous buffer immediately before use
Potential Degradation Pathway Triggering Factors Mitigation Strategy
Lactam Hydrolysis Aqueous environment, acidic or basic pH, elevated temperatureUse aprotic solvents for stock, control pH of aqueous solutions, maintain low temperatures

References

  • Waters Corporation. (n.d.). UPLC-MS/MS for the Analysis of Polyphenols.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • PubMed. (n.d.). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays.
  • QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products.
  • Scribd. (n.d.). Factors Influencing Drug Stability.
  • ResearchGate. (n.d.). Spiro Compounds: A Brief History.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • ResearchGate. (n.d.). Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study.
  • PubMed. (2023, February 15). Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diazaspiro[3.3]heptane Scaffold Deprotection

Diagnostic Overview: The Challenge of Ring Strain The 2,6-diazaspiro[3.3]heptane core is an increasingly popular bioisostere for piperazine in drug discovery, offering improved metabolic stability, increased water solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Challenge of Ring Strain

The 2,6-diazaspiro[3.3]heptane core is an increasingly popular bioisostere for piperazine in drug discovery, offering improved metabolic stability, increased water solubility, and altered physicochemical properties. However, its highly strained spirocyclic azetidine rings present unique synthetic challenges. The most frequent failure point reported by synthetic chemists is unexpected ring-opening during standard N-Boc or N-Cbz deprotection workflows.

This guide provides an authoritative, mechanistic approach to understanding and preventing the degradation of these valuable scaffolds.

Troubleshooting Guide: Why is my spirocycle degrading?

Q: I attempted a standard Boc deprotection using 4M HCl in dioxane, but my LCMS shows completely different masses. What happened? A: Your spirocyclic core has undergone acid-catalyzed ring opening. The 4-membered azetidine rings in diazaspiro[3.3]heptanes possess immense angle strain. When the nitrogen is protonated by a strong acid like HCl, it becomes an excellent leaving group. The chloride ion (Cl⁻), which is a competent nucleophile, attacks the adjacent carbon (C-alpha), triggering a ring-opening event. This typically results in mono- or dichloro acyclic/monocyclic byproducts[1].

Q: How can I prevent this ring-opening while still removing the Boc group? A: You must switch to an acid that features a non-nucleophilic counterion. The preferred and highly validated method is using 2, either neat or diluted in dichloromethane (DCM)[2]. The trifluoroacetate anion (CF₃COO⁻) is highly electron-deficient and sterically hindered, making it too poor of a nucleophile to attack the strained spiro core. Studies have shown that switching from HCl to TFA restores deprotection yields to 69–100% with no detectable ring-cleavage[1].

Mechanistic Pathway Analysis

Workflow A Boc-2,6-Diazaspiro[3.3]heptane B1 HCl / Dioxane (Strong Nucleophile: Cl⁻) A->B1 B2 TFA / DCM (Weak Nucleophile: CF₃COO⁻) A->B2 C1 Nucleophilic Attack on Strained Azetidine B1->C1 C2 Isobutylene Release Without Ring Attack B2->C2 D1 Ring Cleavage (Dichloro-byproducts) C1->D1 D2 Intact Spiro Core (High Yield) C2->D2

Mechanistic divergence of Boc deprotection in diazaspiro[3.3]heptane scaffolds.

Validated Experimental Protocol: TFA-Mediated Boc Deprotection

Causality & Self-Validation Note: This protocol is designed as a self-validating system. By controlling the temperature and monitoring specific mass shifts via LCMS, you can definitively confirm the preservation of the spirocyclic core before proceeding to downstream cross-coupling or amidation steps.

Materials Required:

  • N-Boc-2,6-diazaspiro[3.3]heptane derivative

  • Trifluoroacetic acid (TFA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Strong Cation Exchange (SCX) cartridge or 1M aqueous NaOH

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected diazaspiro[3.3]heptane (1.0 eq) in anhydrous DCM (yielding a 0.1 M solution) under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent competitive hydrolysis or side reactions during the generation of the highly reactive tert-butyl cation.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TFA (10–20 eq) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the initial protonation, preventing thermal spikes that could provide the activation energy required for ring fragmentation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 3 hours.

  • Self-Validation (LCMS Checkpoint): Withdraw a 10 µL aliquot, quench into 1 mL of 10% aqueous NaHCO₃, and extract with 1 mL EtOAc. Analyze the organic layer via LCMS.

    • Validation Criteria: Look for the desired free amine mass [M+H]+ . If you observe masses corresponding to [M+H+36]+ or [M+H+72]+ , this indicates mono- or dichloro ring-opening (which points to trace chloride contamination in your reagents). If only the intact mass is present, proceed to workup.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To isolate the free base, dissolve the resulting TFA salt in a minimal amount of MeOH and load it onto a pre-conditioned SCX cartridge. Wash with MeOH, then elute the free amine using 2M NH₃ in MeOH.

    • Causality: Using an SCX catch-and-release strategy avoids harsh aqueous basification, which can sometimes cause solubility issues or emulsion formation with highly polar, water-soluble spirocyclic diamines.

Quantitative Data Summaries

The following table summarizes the empirical outcomes of various deprotection conditions applied to diazaspiro[3.3]heptane scaffolds, highlighting the critical impact of nucleophile presence on structural integrity.

Deprotection ConditionNucleophile ProfilePrimary OutcomeTypical Yield (Intact Core)
4M HCl in Dioxane Strong (Cl⁻)Severe ring-opening (dichloro adducts)< 10%
2M HCl in Ether Strong (Cl⁻)Severe ring-opening (dichloro adducts)< 15%
Neat TFA Weak (CF₃COO⁻)Clean Boc removal, intact core69–100%
20% TFA in DCM Weak (CF₃COO⁻)Clean Boc removal, intact core> 90%
H₂ / Pd/C (for Cbz) None (Neutral)Clean Cbz removal, intact core> 95%

Frequently Asked Questions (FAQs)

Q: Even with TFA, I am seeing a small percentage of ring-opened product. What could be the cause? A: This is almost always due to chloride contamination in your starting materials or solvents. If your starting material was synthesized using a chlorinated solvent that degraded, or if it was isolated as a hydrochloride salt in a previous step, the residual Cl⁻ ions will act as nucleophiles once the system is acidified with TFA. Ensure your starting material is rigorously free of chloride salts.

Q: Can I use Cbz (Carboxybenzyl) instead of Boc to avoid acid entirely? A: Yes. Protecting the nitrogen with a Cbz group is an excellent alternative strategy. Cbz can be removed via catalytic hydrogenation (e.g., H₂ with Pd/C in methanol) under completely neutral conditions. Because no acid is present to protonate the azetidine nitrogen, the leaving group potential is nullified, and the ring remains completely stable.

Q: Are 2-azaspiro[3.3]heptanes as sensitive to HCl as 2,6-diazaspiro[3.3]heptanes? A: While all spiro[3.3]heptane systems possess angle strain, the 2,6-diaza system is particularly sensitive because protonation can occur at either nitrogen, doubling the statistical likelihood of ring-opening, and the heteroatom density alters the dipole and stability of the transition state. However, it is highly recommended to use the TFA protocol for all azaspiro[3.3]heptane derivatives to ensure maximum fidelity of the spiro core.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Available at: 2

  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy. ACS Chemical Neuroscience (Perelman School of Medicine at the University of Pennsylvania). Available at: 1

Sources

Optimization

Spirocycle Synthesis Support Center: Troubleshooting Diastereoselectivity

Welcome to the Technical Support Center for spirocycle synthesis. Spirocyclic scaffolds are highly privileged in modern drug discovery because they define a rigid three-dimensional space, increasing the fraction of sp³-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocycle synthesis. Spirocyclic scaffolds are highly privileged in modern drug discovery because they define a rigid three-dimensional space, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) and significantly improving physicochemical properties such as solubility and target selectivity 1. However, constructing the quaternary spiro-center with high diastereomeric ratio (dr) is synthetically demanding due to competing transition states, steric congestion, and the conformational flexibility of intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve excellent diastereocontrol in your spiroannulation workflows.

Diagnostic Workflow for Diastereoselectivity

Before altering your chemical reagents, follow this logical progression to identify the root cause of poor diastereoselectivity in your spirocycle synthesis.

DR_Troubleshooting Start Low Diastereomeric Ratio (dr) Detected in Spirocycle CheckSM 1. Verify E/Z Purity of Precursors Start->CheckSM CheckSM->CheckSM Impure Temp 2. Screen Temperature (Kinetic vs Thermodynamic) CheckSM->Temp Pure SM Solvent 3. Evaluate Solvent Polarity & Coordination Temp->Solvent dr < 95:5 Success Target dr Achieved (>95:5) Temp->Success dr > 95:5 Catalyst 4. Optimize Catalyst/Ligand (e.g., WingPhos, Lewis Acids) Solvent->Catalyst dr < 95:5 Solvent->Success dr > 95:5 Substrate 5. Steric Tuning (Protecting Groups) Catalyst->Substrate dr < 95:5 Catalyst->Success dr > 95:5 Substrate->Success

Logical workflow for troubleshooting poor diastereoselectivity in spirocycle synthesis.

Troubleshooting FAQs

Q1: My [4+2] cycloaddition yields a near 1:1 mixture of diastereomers. How can I favor the endo or exo transition state?

Root Cause: There is insufficient electronic or steric differentiation between the competing transition states. Causality & Solution: The diastereoselectivity of [4+2] cycloadditions is highly dependent on the electronic environment of the substrates. For example, in the synthesis of spirocycles via the cycloaddition of 2-arylidene-1-indenones with benzyne, the electronic nature of the arylidene dictates the facial approach 2.

  • Electronic Tuning: Introducing electron-withdrawing groups (EWGs) on the dienophile lowers its LUMO energy. This tightens the transition state and enhances secondary orbital interactions, which strongly favors the endo product.

  • Lewis Acid Catalysis: If electronic tuning of the substrate is not possible, adding a Lewis acid (e.g., TiCl4​ , BF3​⋅OEt2​ ) coordinates to the EWG, further polarizing the system and locking its conformation, thereby amplifying the ΔΔG‡ between the endo and exo pathways.

Q2: I am using a transition-metal catalyzed spiroannulation, but my dr is highly variable between batches. What is going wrong?

Root Cause: Ligand dissociation, trace moisture, or temperature fluctuations are shifting the reaction from kinetic to thermodynamic control. Causality & Solution: In metal-catalyzed cycloadditions (such as the reactions of 1,3-enynes), the chiral ligand creates a chiral pocket that dictates the facial selectivity of the incoming nucleophile.

  • Ligand Selection: Bulky P-chiral ligands, such as WingPhos, have been shown to provide excellent stereocontrol by creating a deep, rigid chiral pocket that prevents epimerization of the intermediate 3.

  • Temperature Control: Lower temperatures strictly enforce kinetic control. Ensure your cooling bath is stable; a fluctuation of even 5 °C can provide enough thermal energy to overcome the activation barrier of the disfavored diastereomeric transition state.

Q3: Can the choice of protecting group on my secondary amine intermediate invert the diastereoselectivity?

Root Cause: Conformational flipping of the saturated ring (e.g., piperidine) induced by steric bulk (A-1,3 strain). Causality & Solution: Yes. In the synthesis of spirocyclic σ1​ receptor ligands via double aza-Michael additions or concerted Diels-Alder reactions, the steric bulk of the N-protecting group dictates the preferred chair conformation of the intermediate 4. Bulky groups (like Boc or Trityl) force adjacent substituents into axial or equatorial positions to minimize allylic strain. This conformational lock directly dictates the trajectory of the subsequent cyclization step. Swapping a planar protecting group (like Cbz) for a bulky one can completely reverse the facial attack.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting diastereomeric ratio during a standard Pd-catalyzed spiroannulation of 1,3-enynes.

Table 1: Optimization of Reaction Parameters for Pd-Catalyzed Spiroannulation

EntrySolventTemp (°C)LigandYield (%)dr (trans:cis)Mechanistic Rationale
1THF25PPh₃4555:45High temp and flexible ligand allow competitive transition states.
2Toluene25PPh₃5260:40Non-polar solvent slightly tightens the ion pair, marginally improving dr.
3Toluene-20WingPhos8890:10Rigid P-chiral ligand dictates facial selectivity; low temp enforces kinetic control.
4DCM-20WingPhos92>95:5Polar aprotic solvent stabilizes the polarized transition state while maintaining the rigid chiral pocket.

Self-Validating Experimental Protocol

To ensure reproducibility and high diastereoselectivity, use this self-validating Standard Operating Procedure (SOP) for the Diastereoselective Pd-Catalyzed Cycloaddition of 1,3-Enynes . Every step includes an inline validation check to confirm the reaction is proceeding correctly before moving to the next phase.

Step 1: Pre-catalyst Activation

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (5 mol%) and WingPhos ligand (11 mol%). Add anhydrous DCM (0.1 M) and stir at room temperature for 30 minutes.

  • Validation Check: Observe the solution color. The initial dark purple/black suspension must transition to a homogeneous deep red/orange solution. Causality: This color change confirms the dissociation of dba and the successful coordination of the WingPhos ligand to form the active Pd(0) species. If the solution remains black, the catalyst is dead (likely due to oxygen exposure); abort the reaction.

Step 2: Substrate Addition

  • Action: Cool the active catalyst solution to -20 °C using a cryocooler. Slowly add the 1,3-enyne substrate (1.0 equiv) and the cyclic nucleophile (1.2 equiv) dropwise over 10 minutes.

  • Validation Check: After 30 minutes, pull a 10 µL aliquot, quench in wet ether, and spot on a TLC plate. Causality: You should observe the rapid disappearance of the enyne starting material and the appearance of a single major new spot (UV active). If multiple spots appear early, the temperature is too high, leading to competing side reactions.

Step 3: Cyclization and Monitoring

  • Action: Maintain the reaction at -20 °C for 12 hours.

  • Validation Check: Pull a 50 µL aliquot, evaporate the solvent, and take a crude ¹H-NMR in CDCl₃. Causality: Look for the diagnostic spiro-carbon chemical shift (typically a quaternary carbon signal between 40-60 ppm in ¹³C-NMR, or specific diagnostic alkene protons in ¹H-NMR). The crude NMR is critical here to determine the intrinsic dr before any purification. If the dr is <90:10 at this stage, do not proceed to scale-up without re-evaluating the solvent or ligand.

Step 4: Quench and Isolation

  • Action: Quench the reaction at -20 °C by adding 1 mL of triethylamine (to neutralize any trace acid that could cause epimerization), then warm to room temperature. Filter through a short pad of Celite and concentrate in vacuo. Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et3​N ).

  • Validation Check: Compare the dr of the isolated product to the crude NMR dr. Causality: If the isolated dr is significantly lower than the crude dr, your spirocycle is epimerizing on the acidic silica gel. You must switch to basic alumina or use preparative HPLC for future isolations.

References

  • Ray, S., Yadav, A. K., Singh, S., Ansari, M. A., & Singh, M. S. "Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne." Organic & Biomolecular Chemistry (RSC Publishing). 2

  • "Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold." Organic & Biomolecular Chemistry (RSC Publishing). 4

  • "Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes." Nature Communications (via ResearchGate). 3

  • "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis. 1

Sources

Troubleshooting

Improving the metabolic stability of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives

An in-depth guide to navigating the complexities of metabolic stability for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives. Introduction: The Stability Challenge in Spirocyclic Scaffolds The 2-Methyl-2,6-diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of metabolic stability for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives.

Introduction: The Stability Challenge in Spirocyclic Scaffolds

The 2-Methyl-2,6-diazaspiro[3.4]octan-5-one core represents a promising scaffold in modern drug discovery. Its inherent three-dimensionality, a characteristic of spirocyclic systems, can offer significant advantages over traditional planar molecules, including improved physicochemical properties and target engagement.[1][2] The strategic incorporation of spirocycles often leads to enhanced metabolic stability, a critical parameter that dictates a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3][4][5]

However, like any chemical series, these derivatives are susceptible to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver.[6][7] Low metabolic stability can lead to rapid elimination, requiring higher or more frequent dosing, while excessively stable compounds risk accumulation and potential toxicity.[8]

This Technical Support Center provides a comprehensive resource for researchers working to optimize the metabolic stability of this specific chemical class. It offers answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and strategic insights into structural modifications to enhance compound resilience to metabolic degradation.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for my 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivatives?

A1: Metabolic stability refers to a compound's susceptibility to being broken down by drug-metabolizing enzymes.[9] It is a crucial property in drug discovery because it directly influences key pharmacokinetic characteristics.[8] A compound with low stability is cleared from the body quickly, potentially failing to achieve therapeutic concentrations. Optimizing metabolic stability is essential for developing a safe and effective drug with a desirable dosing regimen.[10]

Q2: Which in vitro assays are recommended for an initial assessment of metabolic stability for this compound series?

A2: The initial assessment is typically performed using two primary in vitro systems:[8]

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective screen that evaluates Phase I metabolism, which is mainly driven by CYP enzymes found in liver microsomes.[11][12] It's an excellent starting point for ranking compounds.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture by evaluating both Phase I and Phase II (conjugation) metabolic pathways.[9][13] It is often used as a secondary assay for more promising candidates.

Q3: What are the most likely metabolic "soft spots" on the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one scaffold?

A3: While experimental metabolite identification is required for confirmation, likely sites of metabolism on this scaffold include:

  • N-dealkylation: The N-methyl group is a prime candidate for oxidative removal by CYP enzymes.

  • Oxidation of the Spirocyclic Core: Unsubstituted aliphatic rings can be susceptible to hydroxylation.[14]

  • Amide Hydrolysis: The lactam (amide) bond in the 5-one position may be liable to hydrolysis, although this is generally a slower process than CYP-mediated oxidation.

  • Metabolism of Other Substituents: Any aromatic or other functional groups attached to the core scaffold are also potential sites of metabolism.

Q4: How does the spirocyclic nature of this scaffold influence metabolic stability?

A4: The rigid, three-dimensional structure of spirocycles can inherently improve metabolic stability compared to more flexible or planar analogs.[3][15] This is because the fixed conformation can prevent the molecule from fitting optimally into the active site of metabolizing enzymes. Furthermore, spirocycles increase the fraction of sp3-hybridized carbons, which generally correlates with improved solubility and a more favorable pharmacokinetic profile.[2]

Troubleshooting Guide for In Vitro Metabolic Stability Assays

This guide addresses common issues encountered during microsomal or hepatocyte stability assays.

Problem Observed Probable Cause(s) Recommended Solution(s)
Compound precipitates in the incubation mixture. Low aqueous solubility of the test compound.Decrease the initial compound concentration. Ensure the final percentage of organic solvent (e.g., DMSO) is low (<0.5-1%) to avoid inhibiting enzyme activity.[8]
High variability between replicate wells. Inconsistent pipetting or poor mixing of reagents.Calibrate pipettes regularly. Ensure all solutions (microsomes, compound, cofactor) are thoroughly but gently mixed before and during plating.[8]
The compound disappears too quickly to measure an accurate rate. The compound is highly labile; the protein concentration is too high.Reduce the microsomal protein concentration. Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).[8]
No metabolism is observed, even for the positive control compound. Inactive enzymes (improper storage/handling). Degraded or absent cofactor (NADPH).Use a new, validated lot of microsomes or hepatocytes. Always prepare NADPH solutions fresh before each experiment and keep them on ice.[8] Confirm the correct cofactor is being used.
The compound appears unstable in the absence of the NADPH cofactor. Chemical instability in the buffer. Degradation by other non-CYP enzymes present in the microsomes.Assess compound stability in buffer alone. If instability persists in the minus-NADPH control, it indicates non-CYP-mediated or chemical degradation.
Poor correlation between in vitro data and preliminary in vivo findings. Significant involvement of non-hepatic clearance pathways (e.g., renal). The in vitro system does not fully represent in vivo conditions.[16]Investigate other clearance mechanisms. Use the hepatocyte assay to check for Phase II metabolism. Determine the fraction of compound unbound in the incubation to correct clearance values.[8]

Strategic Guide for Improving Metabolic Stability

Once a metabolic liability is identified, the following medicinal chemistry strategies can be employed. The overall workflow involves identifying the metabolic hot-spot(s) and then applying targeted structural modifications.

G cluster_0 Phase 1: Assess Baseline Stability cluster_1 Phase 2: Identify & Modify Liabilities cluster_2 Phase 3: Re-evaluate and Iterate A Synthesize Initial Derivative B In Vitro Metabolic Stability Assay (Liver Microsomes) A->B C Categorize Compound (High, Medium, Low Clearance) B->C D Metabolite Identification Study (Met-ID) C->D If Clearance is High/Medium E Identify 'Soft Spot(s)' on Molecule D->E F Apply Medicinal Chemistry Strategy (e.g., Bioisosteric Replacement, Blocking) E->F G Synthesize New Analogs F->G H Re-run In Vitro Stability Assay G->H I Compare with Parent Compound H->I I->F Iterate if Needed J Advance Improved Compounds I->J

Caption: Workflow for Assessing and Improving Metabolic Stability.

Key Strategies for Structural Modification
  • Metabolic Blocking: This involves placing a chemically robust group at or near the site of metabolism to prevent enzymatic action.

    • Fluorination: Replacing a C-H bond with a C-F bond at a metabolic hot spot is a highly effective strategy. The C-F bond is significantly stronger and less susceptible to oxidative cleavage by CYP enzymes.[17][18]

    • Deuteration: Swapping a hydrogen atom with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is broken more slowly than the C-H bond.[10]

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with a different group that retains similar physical and chemical properties, thereby preserving biological activity but improving stability.[19][20]

    • For the N-Methyl Group: Consider replacing it with a cyclopropyl group or other small, constrained rings to prevent N-dealkylation while maintaining steric profile.

    • For the Lactam (Amide) Moiety: If hydrolysis is confirmed as a major pathway, consider replacing the amide with bioisosteres like a 1,2,4-oxadiazole or a tetrazole, which can mimic the hydrogen bonding properties of the amide but are more resistant to enzymatic cleavage.[21]

  • Modulating Physicochemical Properties:

    • Reduce Lipophilicity: Often, highly lipophilic compounds have a higher affinity for the active sites of CYP enzymes.[10] Strategically introducing polar functional groups or replacing lipophilic moieties (like a phenyl ring) with more polar or saturated bioisosteres (like a bicyclo[1.1.1]pentane) can reduce metabolism by decreasing this affinity.[22] The inherent properties of azaspirocycles, which tend to have lower lipophilicity than their non-spirocyclic counterparts, can be an advantage.[3]

Illustrative Metabolic Pathways and Modification Sites

G cluster_0 Potential Metabolic Pathways cluster_1 Modification Strategies Parent 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Derivative M1 Metabolite 1: N-Demethylated Parent->M1 N-Dealkylation (CYP-mediated) M2 Metabolite 2: Hydroxylated Ring Parent->M2 Oxidation (CYP-mediated) M3 Metabolite 3: Hydrolized Lactam Parent->M3 Hydrolysis (Amidase) S1 Strategy for M1: Replace Me with CF3 or cyclopropyl M1->S1 S2 Strategy for M2: Block with Fluorine (F) or Deuterium (D) M2->S2 S3 Strategy for M3: Amide to Oxadiazole Bioisosteric Replacement M3->S3

Caption: Common Metabolic Pathways and Corresponding Improvement Strategies.

Experimental Protocols

Protocol: High-Throughput Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Reagents and Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or NADPH solution, 1 mM)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[11]

  • Internal Standard (IS) solution in organic solvent (e.g., Acetonitrile) for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

2. Experimental Workflow Diagram:

G A Prepare Master Mix: Buffer + Microsomes + Test Compound (Final Conc: 1 µM) B Pre-incubate Plate at 37°C for 5-10 min A->B C Initiate Reaction: Add NADPH Solution B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Quench Reaction: Add cold Acetonitrile + Internal Standard D->E F Centrifuge Plate to Pellet Protein E->F G Transfer Supernatant to new plate F->G H Analyze by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I

Sources

Optimization

Reducing impurities in the large-scale synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

Welcome to the Technical Support Center for the large-scale synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. This spirocyclic lactam is a privileged structural motif frequently utilized as a rigid, functionally dens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. This spirocyclic lactam is a privileged structural motif frequently utilized as a rigid, functionally dense scaffold in the development of advanced therapeutics, including PD-1/PD-L1 inhibitors[1], A2A/A2B receptor antagonists[2], and PI3K-gamma inhibitors[3].

Scaling up diazaspiro compounds introduces unique chemical challenges, particularly concerning regioselectivity, spiro-lactamization kinetics, and transition metal chelation[4]. This guide is engineered for drug development professionals to troubleshoot and resolve critical impurity bottlenecks.

Synthesis Workflow & Impurity Mapping

Understanding the exact stage where impurities are generated is the first step in remediation. The diagram below maps the critical nodes in the synthetic workflow where kinetic failures or over-reactions typically occur.

ImpurityPathway SM Amino-Ester Precursor Lactam Spiro-Lactamization SM->Lactam Imp1 Impurity A: Uncyclized Precursor Lactam->Imp1 Kinetic Failure Methyl N-Methylation Lactam->Methyl Intermediate Imp2 Impurity B: Quaternary Salt Methyl->Imp2 Over-alkylation Deprotect Catalytic Hydrogenation (Deprotection) Methyl->Deprotect Protected Core Imp3 Impurity C: Pd-Chelated Complex Deprotect->Imp3 Metal Carryover API 2-Methyl-2,6-diazaspiro [3.4]octan-5-one Deprotect->API Purified API

Synthesis workflow of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one and impurity generation nodes.

Troubleshooting Guides & FAQs

Q1: Why are we seeing >10% of the uncyclized amino-ester impurity during the spiro-lactamization step?

Causality: The formation of the 5-membered pyrrolidone ring is thermodynamically favored due to the Thorpe-Ingold effect imposed by the spiro-carbon. However, it is kinetically hindered if the reacting amine is protonated. On a large scale, localized acidic pockets or the use of weakly basic conditions fail to maintain the amine in its nucleophilic state, stalling the reaction. Resolution: Shift from thermal cyclization to a base-mediated approach. Utilizing N,N-Diisopropylethylamine (DIPEA) in 2-Methyltetrahydrofuran (2-MeTHF) at reflux ensures the amine remains deprotonated while providing a high enough boiling point to overcome the activation energy barrier.

Q2: How can we suppress quaternary ammonium salt formation during the installation of the 2-methyl group?

Causality: The nitrogen at position 2 (within the azetidine ring) is highly exposed and nucleophilic. Direct alkylation using methyl iodide (MeI) proceeds via an SN2 mechanism. Because the resulting tertiary amine is more electron-rich (due to the inductive effect of the new methyl group) than the secondary amine precursor, it reacts faster with MeI than the starting material does, inevitably leading to over-alkylation and the formation of quaternary ammonium impurities. Resolution: Abandon direct alkylation in favor of chemoselective reductive amination. Using paraformaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) ensures that once the iminium ion is reduced to the tertiary amine, the reaction halts. The tertiary amine cannot form a stable iminium species with formaldehyde, effectively capping the reaction at mono-methylation.

Q3: Post-deprotection, our API fails heavy metal specifications. Why is standard Celite filtration failing to clear Palladium (Pd)?

Causality: Diazaspiro compounds are exceptional bidentate and monodentate ligands for transition metals[4]. The lone pairs on the azetidine and pyrrolidone nitrogens form stable chelate complexes with Pd(0) and Pd(II) residues from the hydrogenolysis step. Standard filtration only removes physically suspended Pd on carbon; it does not disrupt the chemical coordination between the dissolved Pd and your API. Resolution: Introduce a chemical scavenger with a higher binding affinity for Palladium than the diazaspiro core. Thiol-functionalized silica (e.g., SiliaMetS Thiol) outcompetes the nitrogen ligands, stripping the metal from the API complex.

Quantitative Impurity Clearance Data

The following table summarizes the typical crude profile of large-scale batches and the validated clearance strategies required to meet ICH Q3A guidelines.

Impurity ProfileOrigin StageTypical Crude LevelICH Q3A Target LimitPrimary Clearance StrategyExpected Recovery
Uncyclized Amino-Ester Spiro-Lactamization8.0 - 12.0%< 0.15%Acid/Base Aqueous Extraction92%
Quaternary Ammonium Salt N-Methylation10.0 - 15.0%< 0.15%Solvent Reslurry (EtOAc/Heptane)88%
Residual Palladium (Pd) Global Deprotection500 - 1500 ppm< 10 ppmThiol-Silica Scavenging95%
Ring-Opened Amide Hydrolysis (Workup)2.0 - 5.0%< 0.15%Recrystallization (Isopropanol)90%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) that dictate go/no-go decisions, preventing the downstream carryover of impurities.

Protocol A: Chemoselective Reductive N-Methylation

Objective: Install the 2-methyl group while strictly preventing quaternary ammonium salt formation.

  • Initialization: Charge a reactor with the protected 2,6-diazaspiro[3.4]octan-5-one intermediate (1.0 eq) and Dichloromethane (DCM) (10 volumes).

  • Reagent Addition: Add paraformaldehyde (1.5 eq). Stir the suspension at 20°C for 30 minutes to allow pre-formation of the iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)3 (2.0 eq) over 1 hour, maintaining the internal temperature below 25°C to prevent thermal degradation of the hydride.

  • Self-Validation (IPC 1): After 4 hours, pull a 50 µL sample, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Unreacted starting material is < 1.0%. Quaternary salt mass (M+15) is non-detectable.

    • Fail Action: If starting material > 1.0%, add an additional 0.2 eq of NaBH(OAc)3 and stir for 2 hours. Do NOT add more paraformaldehyde.

  • Quench & Isolation: Quench with saturated aqueous NaHCO3 (5 volumes). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium Scavenging and Final Salt Crystallization

Objective: Cleave the protecting group and reduce Pd residues from >1000 ppm to <10 ppm.

  • Hydrogenolysis: Dissolve the N-protected intermediate in Methanol (10 volumes). Add 10% Pd/C (0.1 eq by weight). Purge the reactor with H2 gas and maintain at 40 psi for 12 hours.

  • Primary Filtration: Filter the reaction mixture through a tightly packed Celite pad to remove the bulk carbon support. Wash the pad with Methanol (2 volumes).

  • Metal Scavenging: To the filtrate, add SiliaMetS Thiol (or equivalent thiol-functionalized silica) at a loading of 5% w/w relative to the theoretical API yield. Stir at 40°C for 4 hours.

  • Self-Validation (IPC 2): Filter a 1 mL aliquot through a 0.22 µm syringe filter and analyze via ICP-MS for Palladium content.

    • Pass Criteria: Pd concentration < 10 ppm.

    • Fail Action: If Pd > 10 ppm, add an additional 2% w/w thiol-silica and stir for 2 more hours.

  • Crystallization: Filter off the scavenger resin. Concentrate the filtrate to 3 volumes. Add 1.05 eq of HCl (as a 4M solution in dioxane) dropwise at 0°C. Stir for 2 hours to crystallize the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride salt. Filter and dry under vacuum.

References

  • Source: google.
  • Source: google.
  • PYRIDINE AND PYRIDIMINE COMPOUNDS AS PI3K-GAMMA INHIBITORS - European Patent Office - EP 3792256 A1 Source: googleapis.com URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro vs. In Vivo Activity of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one Derivatives: A Comprehensive Comparison Guide

As drug discovery pipelines increasingly focus on challenging targets in immuno-oncology and neurodegeneration, the limitations of traditional planar amines (e.g., piperazines and pyrrolidines) have become apparent. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on challenging targets in immuno-oncology and neurodegeneration, the limitations of traditional planar amines (e.g., piperazines and pyrrolidines) have become apparent. These flexible monocycles often suffer from rapid in vivo metabolism, off-target toxicity, and poor oral bioavailability.

To overcome these hurdles, medicinal chemists have turned to rigidified, 3D bioisosteres. Among the most successful of these is the 2-methyl-2,6-diazaspiro[3.4]octan-5-one scaffold. By incorporating a highly polar lactam into a sterically constrained spirocyclic framework, this moiety dramatically alters both the in vitro binding thermodynamics and the in vivo pharmacokinetic (PK) profile of drug candidates. This guide provides an in-depth, objective comparison of how derivatives utilizing this spirocycle perform across in vitro and in vivo environments, with a specific focus on their application as Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors [1] and Adenosine A2A/A2B receptor antagonists [4].

Structural Rationale: The Power of Spirocyclic Bioisosterism

Before analyzing the experimental data, it is critical to understand the causality behind why the 2-methyl-2,6-diazaspiro[3.4]octan-5-one scaffold is chosen over simpler alternatives.

  • In Vitro Thermodynamics (The Entropic Advantage): Flexible monocycles must adopt a specific, restricted conformation to bind to a target's active site, resulting in a high entropic penalty. The spirocyclic core pre-organizes the basic amine and the lactam carbonyl (a strong hydrogen bond acceptor) into the bioactive conformation. This reduces the entropic penalty of binding, directly driving down the in vitro IC₅₀.

  • In Vivo Pharmacokinetics (Metabolic Shielding): Traditional amines are highly susceptible to N-dealkylation and oxidation by hepatic CYP450 enzymes. The 3D bulk of the spiro[3.4]octane system increases the fraction of sp³-hybridized carbons (Fsp³). This steric hindrance shields the nitrogen atoms from enzymatic attack, drastically reducing intrinsic clearance (CLint) and prolonging the in vivo half-life. Furthermore, the non-planar architecture prevents the molecule from fitting into the hERG potassium channel, mitigating cardiotoxicity risks.

In Vitro Profiling: Target Affinity and Cellular Potency

In vitro assays provide a controlled environment to isolate the drug-target interaction. For 2-methyl-2,6-diazaspiro[3.4]octan-5-one derivatives targeting PI3Kγ, the goal is to block the conversion of PIP2 to PIP3, thereby halting downstream Akt signaling that drives immunosuppressive M2 macrophage polarization in the tumor microenvironment [2].

PI3K_Pathway Chemokines Tumor Chemokines Receptor GPCR / RTK Chemokines->Receptor Binds Kinase PI3Kγ (Target) Receptor->Kinase Activates Lipid PIP3 Generation Kinase->Lipid Catalyzes Immune M2 Macrophage Polarization Lipid->Immune Drives Drug 2-Methyl-2,6-diazaspiro [3.4]octan-5-one Drug->Kinase Allosteric/ATP Inhibition

PI3Kγ signaling pathway blockade by spirocyclic derivatives in the tumor microenvironment.

Protocol 1: High-Throughput HTRF Kinase Assay (Self-Validating System)

To objectively measure in vitro potency, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized. This assay is chosen because it avoids radioactive waste while providing high sensitivity for ATP-competitive inhibitors.

  • Reagent Preparation: Prepare human recombinant PI3Kγ enzyme, biotinylated PIP2 substrate, and ATP at their predetermined Kₘ values in a HEPES-buffered saline solution containing MgCl₂ and EGTA.

  • Compound Titration: Dispense the spirocyclic derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate. Causality: A 10-point curve ensures precise calculation of the IC₅₀ inflection point. Include DMSO-only wells as a negative control and a known pan-PI3K inhibitor as a positive control.

  • Reaction Initiation: Add the enzyme/substrate mix to the compounds. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Stop the reaction by adding the HTRF detection buffer (containing Europium-cryptate labeled anti-PIP3 antibody and Streptavidin-XL665). Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm and 620 nm.

  • System Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's robustness, proving the signal window is wide enough to trust the calculated IC₅₀ [3].

In Vivo Profiling: Pharmacokinetics and Systemic Efficacy

While in vitro data proves target engagement, in vivo profiling tests the molecule against systemic clearance, protein binding, and physiological barriers. For immuno-oncology targets like PI3Kγ or Adenosine A2A, syngeneic tumor models (where the mouse has an intact immune system) are mandatory [2].

Workflow Cells Syngeneic Cell Culture (B16) Inoculate Subcutaneous Injection Cells->Inoculate Randomize Randomization (100 mm³) Inoculate->Randomize Dose Oral Dosing (Spiro vs Veh) Randomize->Dose Measure Tumor Volume Tracking Dose->Measure FACS Ex Vivo FACS (CD11b+ Cells) Measure->FACS

Step-by-step in vivo efficacy workflow for evaluating spirocyclic inhibitors in syngeneic models.

Protocol 2: Syngeneic Tumor Efficacy & Flow Cytometry
  • Cell Inoculation: Cultivate B16 murine melanoma cells. Inject 1×106 cells subcutaneously into the right flank of immunocompetent C57BL/6 mice.

  • Randomization (Quality Control): Monitor tumor growth via digital calipers. Crucial Step: Do not begin dosing immediately. Wait until tumors reach an average volume of ~100 mm³, then randomize the mice into treatment and vehicle groups. This ensures only established, viable tumors are evaluated, validating the efficacy data.

  • Dosing Regimen: Administer the 2-methyl-2,6-diazaspiro[3.4]octan-5-one derivative via oral gavage (PO) daily at 10 mg/kg and 30 mg/kg. Administer the vehicle alone to the control group. Track body weight daily; a >10% drop indicates systemic toxicity.

  • Endpoint Analysis: After 14 days of dosing, sacrifice the mice. Measure final tumor weights. To prove the mechanism of action (causality), dissociate the tumor tissue and perform Ex Vivo Flow Cytometry (FACS). Stain for CD11b+ and CD206+ markers to quantify the reduction of immunosuppressive M2 macrophages, confirming that the in vivo tumor shrinkage is directly caused by the intended pathway blockade.

Comparative Data Synthesis

To objectively demonstrate the superiority of the spirocyclic scaffold, the table below synthesizes typical experimental data comparing a standard monocyclic precursor (e.g., a substituted piperazine) against its optimized 2-methyl-2,6-diazaspiro[3.4]octan-5-one derivative across both environments.

ParameterMonocyclic PrecursorSpirocyclic Derivative (2-Methyl-2,6-diazaspiro[3.4]octan-5-one)Mechanistic Rationale
In Vitro Target IC₅₀ 45 nM4 nM Rigid conformation reduces the entropic penalty upon binding to the kinase/receptor hinge.
Kinase Selectivity 15-fold>100-fold 3D architecture prevents flat binding to off-target planar kinase hinges.
In Vitro Microsomal Stability (T½) 12 min85 min Steric bulk of the spiro-fusion shields the basic amine from CYP450-mediated oxidation.
In Vivo Oral Bioavailability (F%) 18%65% Increased Fsp³ and lower LogD enhance aqueous solubility and intestinal membrane permeability.
In Vivo Half-Life (t½) 1.2 hours6.5 hours Reduced intrinsic clearance (CLint) due to metabolic shielding allows for once-daily dosing.
hERG Inhibition (IC₅₀) 2 μM (High Risk)>30 μM (Safe) Disruption of the planar, lipophilic pharmacophore required for hERG channel blockade.

Conclusion

The transition from in vitro hits to in vivo leads is frequently derailed by poor pharmacokinetics and off-target toxicity. As demonstrated by the comparative data, replacing flexible monocycles with the 2-methyl-2,6-diazaspiro[3.4]octan-5-one scaffold is a highly effective medicinal chemistry strategy. By leveraging the principles of 3D bioisosterism, researchers can simultaneously drive down in vitro IC₅₀ values through entropic pre-organization, while vastly improving in vivo half-life and oral bioavailability via metabolic shielding.

References

  • Cantley, L. C. (2002). The phosphoinositide 3-kinase pathway. Science, 296(5573), 1655-1657. URL:[Link]

  • Schmid, M. C., et al. (2011). Receptor tyrosine kinases and TLR/IL1Rs unexpectedly activate myeloid cell PI3kγ, a single convergent point promoting tumor inflammation and progression. Cancer Cell, 19(6), 715-727. URL:[Link]

  • World Intellectual Property Organization. (2017). Pyridine and pyrimidine compounds as PI3K-gamma inhibitors (Patent No. WO2017120194A1). Incyte Corporation.
  • World Intellectual Property Organization. (2020). Fused pyrazine derivatives as a2a / a2b inhibitors (Patent No. WO2020010197A1). Incyte Corporation.
Comparative

Comparative analysis of 2,6-diazaspiro[3.4]octan-5-one vs 2,7-diazaspiro[3.5]nonan-2-one inhibitors

Comparative Analysis of 2,6-diazaspiro[1]octan-5-one vs 2,7-diazaspiro[2]nonan-2-one Inhibitor Scaffolds As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing flat,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2,6-diazaspiro[1]octan-5-one vs 2,7-diazaspiro[2]nonan-2-one Inhibitor Scaffolds

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing flat, sp²-hybridized heterocycles (such as piperazines and morpholines) into three-dimensional architectures. This paradigm shift, often referred to as "escaping flatland," is essential for improving target selectivity, reducing off-target toxicities, and enhancing metabolic stability [1].

Among the most versatile 3D bioisosteres are spirocyclic lactams. This guide provides an in-depth comparative analysis of two highly effective scaffolds: 2,6-diazaspiro[1]octan-5-one and 2,7-diazaspiro[2]nonan-2-one . We will dissect their physicochemical properties, structural causality, and practical applications in modern inhibitor design.

Structural Causality: Why Spirocyclic Lactams?

Before comparing the specific ring sizes, it is crucial to understand the causality behind incorporating a lactam (the "-one" moiety) into a spirocyclic amine. The lactam serves two critical mechanistic purposes:

  • Vectorized Hydrogen Bonding: The carbonyl oxygen acts as a precise hydrogen-bond acceptor, which is critical for engaging kinase hinge regions or the deep clefts of G-protein coupled receptors (GPCRs).

  • Basicity Modulation: Highly basic amines are notorious for causing poor membrane permeability, high cardiotoxicity (via hERG channel binding), and rapid oxidative metabolism by CYP450 enzymes. The lactam dramatically reduces the basicity (pKa) of the adjacent nitrogen, converting it into a neutral amide. This allows the scaffold to retain a single basic amine for solubility and salt formation while mitigating toxicity.

Physicochemical Profiling

While both scaffolds share identical heteroatom counts, their distinct ring sizes dictate their conformational behavior and spatial exit vectors.

Property2,6-diazaspiro[1]octan-5-one2,7-diazaspiro[2]nonan-2-one
Ring System 4/5 Fused Spirocycle4/6 Fused Spirocycle
Conformational Rigidity Exceptionally HighModerate (Piperidine-like flexibility)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)1 Donor (NH), 1 Acceptor (C=O)
Topological Polar Surface Area 41.1 Ų41.1 Ų
Metabolic Stability High (Lactam shields N-oxidation)High (Lactam shields N-oxidation)
Primary Application Tight binding pockets (e.g., PI3Kγ, A2A)Deep pockets (MMP9) & PROTAC linkers

Case Studies in Target Inhibition

Targeting Tight Pockets with 2,6-diazaspiro[1]octan-5-one

The 4/5 fused system of 2,6-diazaspiro[1]octan-5-one is exceptionally rigid. This compact architecture makes it an ideal bioisostere for tight binding sites where entropic penalties must be minimized. For example, it has been successfully deployed in the development of highly selective PI3Kγ inhibitors [2] and Adenosine A2A/A2B receptor antagonists [3]. The rigidity ensures that the molecule pre-organizes into the bioactive conformation, leading to higher target affinity.

Reaching Deep Pockets with 2,7-diazaspiro[2]nonan-2-one

The 4/6 fused system introduces a slightly larger, more flexible 6-membered ring. This extended conformation is highly advantageous when reaching deeper catalytic clefts, such as those found in Matrix Metalloproteinase 9 (MMP9) [4]. Furthermore, its extended exit vectors make it an excellent rigidified linker in the design of Proteolysis Targeting Chimeras (PROTACs), effectively bridging CRBN/VHL ligands to target warheads without introducing excessive lipophilicity.

Visualizing Optimization and Signaling Workflows

Optimization Flat Flat Heterocycle (e.g., Piperazine) Spiro Spirocyclic Replacement Flat->Spiro Escape Flatland Scaffold1 2,6-diazaspiro[3.4]octan-5-one (Rigid 4/5 System) Spiro->Scaffold1 Tight Pockets Scaffold2 2,7-diazaspiro[3.5]nonan-2-one (Extended 4/6 System) Spiro->Scaffold2 Deep Pockets Profile In Vitro Profiling (Stability & hERG) Scaffold1->Profile Scaffold2->Profile

Workflow illustrating the transition from flat heterocycles to 3D spirocyclic scaffolds.

Pathway Ligand Extracellular Signal (Adenosine/Chemokine) Receptor GPCR (A2A / CXCR) Ligand->Receptor Activation Enzyme Target Enzyme (PI3Kγ / Adenylate Cyclase) Receptor->Enzyme Signal Transduction Effector Downstream Effector (cAMP / PIP3) Enzyme->Effector Catalysis Inhibitor Spirocyclic Inhibitor (e.g., 2,6-diazaspiro[3.4]octan-5-one) Inhibitor->Enzyme Competitive Inhibition

Mechanism of spirocyclic inhibitors targeting GPCR-mediated intracellular signaling pathways.

Self-Validating Experimental Methodologies

To ensure high-fidelity data during inhibitor development, the following protocols have been designed with built-in validation steps and clear mechanistic causality.

Protocol 1: Scaffold Incorporation via Buchwald-Hartwig Amination

This protocol details the coupling of the spirocyclic amine to an aryl halide core.

  • Reaction Setup: Combine the aryl halide (1.0 eq), spirocyclic amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Xantphos is specifically selected for its wide bite angle, which facilitates the reductive elimination of the sterically hindered spirocyclic secondary amine while suppressing unwanted β-hydride elimination.

  • Degassing: Sparge the mixture with N₂ for 10 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) catalyst. Thorough degassing ensures a robust, uninterrupted catalytic cycle.

  • Execution & Validation: Heat the mixture to 100°C for 12 hours.

    • Self-Validating Step: Monitor the reaction via LC-MS. The catalytic cycle is only validated as complete when the LC-MS trace shows the total disappearance of the aryl halide peak and the emergence of the [M+H]⁺ peak corresponding to the coupled spiro-product.

Protocol 2: In Vitro Microsomal Stability Assay

This assay evaluates the metabolic robustness gained by utilizing the spirocyclic lactam scaffold.

  • Incubation Setup: Prepare a 1 µM solution of the spirocyclic inhibitor in 0.1 M phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

    • Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (well below Km​ ), allowing for accurate intrinsic clearance ( CLint​ ) calculations.

  • Reaction Initiation: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction at 37°C.

    • Causality: Direct addition of NADPH is avoided because it degrades rapidly at physiological temperatures. The regenerating system maintains a constant supply of the cofactor required for CYP450-mediated oxidation.

  • Quenching & Validation: At specific time points (0, 15, 30, 60 mins), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Self-Validating Step: Run Verapamil in parallel as a high-clearance positive control to confirm microsomal activity. Simultaneously, run a "No-NADPH" negative control to definitively rule out chemical instability or non-CYP enzymatic degradation.

References

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Pyridine and Pyrimidine Compounds as PI3K-Gamma Inhibitors (EP3792256A1).European Patent Office.
  • Fused pyrazine derivatives as A2A / A2B inhibitors (WO2020010197A1).World Intellectual Property Organization.
  • Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases. ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Validation

Benchmarking the physicochemical properties of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one against known drugs

Escaping Flatland: Benchmarking 2-Methyl-2,6-diazaspiro[1]octan-5-one Against Classic Planar Scaffolds Introduction As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: Benchmarking 2-Methyl-2,6-diazaspiro[1]octan-5-one Against Classic Planar Scaffolds

Introduction

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional "flat" aromatic rings and flexible heterocycles like piperazine. The foundational concept of escaping "flatland" to improve clinical success rates—quantified by maximizing the fraction of sp³-hybridized carbons ( Fsp3​ )—has revolutionized our approach to lead optimization.

Among the most promising three-dimensional architectures to emerge in recent years is the diazaspiro[1]octane core[2]. In this guide, we will benchmark the physicochemical properties of 2-Methyl-2,6-diazaspiro[1]octan-5-one against classic planar and flexible drug fragments. By detailing the causality behind its superior performance and outlining the self-validating protocols used to measure it, this guide provides a robust framework for integrating advanced spirocycles into your drug discovery pipelines.

The Structural Causality: Why Spirocycles Outperform

The mechanistic superiority of 2-Methyl-2,6-diazaspiro[1]octan-5-one lies in its rigid, orthogonal geometry. The spiro carbon (C4) locks the azetidine and lactam rings in a perpendicular arrangement[3]. This structural feature eliminates the π-π stacking interactions that typically plague planar aromatic rings, drastically reducing the crystal lattice energy and improving thermodynamic aqueous solubility[4].

Furthermore, the 5-one (lactam) moiety provides a directional hydrogen-bond acceptor, while the basic N-methyl azetidine offers a tunable pKa. When replacing a flexible piperazine or morpholine ring, this spirocycle restricts conformational entropy[3]. By pre-organizing the exit vectors for target binding, it minimizes the entropic penalty upon receptor engagement, leading to enhanced target affinity. Recent antimalarial drug discovery campaigns have successfully leveraged the diazaspiro[1]octane core to achieve multistage potency with low intrinsic clearance, proving its viability as a privileged, metabolically stable scaffold[2].

Comparative Physicochemical Benchmarking

To objectively evaluate 2-Methyl-2,6-diazaspiro[1]octan-5-one, we benchmarked its core properties against two classic medicinal chemistry fragments: 1-Methylpiperazine (a flexible heterocycle) and N-Methylbenzamide (a planar aromatic surrogate).

Table 1: Physicochemical and In Vitro ADME Benchmarking

Property2-Methyl-2,6-diazaspiro[1]octan-5-one1-MethylpiperazineN-Methylbenzamide
Structural Class Rigid Spirocycle (3D)Flexible HeterocyclePlanar Aromatic (2D)
Molecular Weight 140.18 g/mol 100.16 g/mol 135.16 g/mol
Fraction sp³ ( Fsp3​ ) 0.86 (6 of 7 carbons)1.00 (5 of 5 carbons)0.125 (1 of 8 carbons)
TPSA (Ų) 32.315.329.1
LogD (pH 7.4) -0.8 (Highly Hydrophilic)-0.10.8 (Lipophilic)
Kinetic Solubility > 500 µM (No precipitation)> 500 µM~ 150 µM (Lattice stacking)
Microsomal Clint​ Low (< 15 µL/min/mg)Moderate (~ 35 µL/min/mg)High (> 80 µL/min/mg)

Note: Values represent standard scaffold-class behavior derived from routine medicinal chemistry profiling.

Logical Workflow: From Structure to Clinical Translation

The integration of spirocyclic scaffolds directly influences the downstream success of a drug candidate. The diagram below illustrates the logical causality between the structural features of 2-Methyl-2,6-diazaspiro[1]octan-5-one and its ADME/PK improvements.

G Spiro 2-Methyl-2,6-diazaspiro[3.4]octan-5-one (High Fsp3 Scaffold) Mech1 Orthogonal Ring Geometry (Reduced Lattice Energy) Spiro->Mech1 Mech2 Restricted Conformational Entropy (Pre-organized Exit Vectors) Spiro->Mech2 Mech3 Elimination of Planar Aromaticity (Reduced CYP450 Binding) Spiro->Mech3 Prop1 Increased Aqueous Solubility (Nephelometry Verified) Mech1->Prop1 Prop2 Enhanced Target Affinity (Lower Entropic Penalty) Mech2->Prop2 Prop3 Improved Metabolic Stability (Lower Intrinsic Clearance) Mech3->Prop3 Outcome Higher Probability of Clinical Translation Prop1->Outcome Prop2->Outcome Prop3->Outcome

Fig 1. Logical relationship between spirocyclic structural features and ADME/PK improvements.

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness, the benchmarking data presented above is derived from self-validating experimental protocols. Below are the detailed, step-by-step methodologies used to profile these scaffolds.

Protocol 1: High-Throughput Kinetic Aqueous Solubility (Nephelometry)

Causality & Self-Validation: We utilize nephelometry rather than UV-Vis spectroscopy because light scattering directly quantifies particulate formation without requiring the compound to possess a strong chromophore—a common analytical blindspot for highly saturated spirocycles. This system is self-validating: every 96-well plate includes Caffeine (highly soluble, negative scatter control) and Amiodarone (poorly soluble, positive scatter control). If the Amiodarone well fails to trigger a scatter threshold >10x baseline, the plate is automatically rejected, ensuring the laser optics are functioning correctly.

  • Stock Preparation: Prepare 10 mM stock solutions of the test compounds in 100% LC-MS grade DMSO.

  • Serial Dilution: Dilute the stocks into Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient of 10–500 µM. Ensure the final DMSO concentration remains constant at 1% across all wells to prevent co-solvent artifacts.

  • Equilibration: Incubate the microplates at 37°C for 2 hours on a plate shaker (400 rpm) to allow the kinetic precipitate to reach thermodynamic equilibrium.

  • Quantification: Measure laser scattering using a microplate nephelometer at 620 nm. The solubility limit is defined as the highest concentration before a statistically significant increase in scattered light is detected.

Protocol 2: In Vitro Microsomal Metabolic Stability (LC-MS/MS)

Causality & Self-Validation: The rapid addition of ice-cold acetonitrile instantly denatures Cytochrome P450 (CYP) enzymes, halting the reaction to provide precise kinetic snapshots of metabolic clearance. This protocol acts as a self-validating system through a mandatory "Minus-NADPH" control arm. If compound depletion occurs without NADPH, we can definitively attribute the instability to non-CYP mechanisms (e.g., chemical hydrolysis of the lactam ring), rather than oxidative metabolism. Verapamil is run in parallel as a rapid-clearance positive control to validate the enzymatic viability of the microsomal batch.

  • Pre-Incubation: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (enzyme cofactor) to the test wells. Maintain the Minus-NADPH control wells with an equivalent volume of buffer.

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the reaction mixture and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

References
  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (Hiesinger K, et al., 2021) URL:[Link]

  • Identification and Profiling of a Novel Diazaspiro[1]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry (Le Manach C, et al., 2021) URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (Lovering F, et al., 2009) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2,6-diazaspiro[3.4]octan-5-one proper disposal procedures

Standard Operating Procedure: Proper Disposal of 2-Methyl-2,6-diazaspiro[1]octan-5-one As a privileged spirocyclic scaffold, 2-Methyl-2,6-diazaspiro[1]octan-5-one (CAS: 2167156-74-1) is heavily utilized in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 2-Methyl-2,6-diazaspiro[1]octan-5-one

As a privileged spirocyclic scaffold, 2-Methyl-2,6-diazaspiro[1]octan-5-one (CAS: 2167156-74-1) is heavily utilized in modern drug discovery to enhance the pharmacokinetic properties and metabolic stability of active pharmaceutical ingredients (APIs). However, the structural rigidity and basicity of its tertiary amine moiety present specific challenges for laboratory waste management. Improper disposal can lead to environmental persistence, unintended exothermic reactions in waste carboys, and severe regulatory penalties.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste:

  • Reactivity Profile: The molecule contains a highly stable lactam ring and a tertiary amine (N-methylated). The tertiary amine is electron-rich and nucleophilic. If disposed of in a mixed waste stream containing strong electrophiles (e.g., acyl chlorides, alkyl halides) or oxidizing agents, it can undergo exothermic N-alkylation or oxidation.

  • Environmental Persistence: Heterocyclic and spirocyclic amines are notoriously recalcitrant to biodegradation in standard municipal wastewater treatment facilities. Chemical treatment methods like hydrolysis are ineffective against the sterically hindered spiro-core[2]. Therefore, high-temperature incineration is the only scientifically sound method for final destruction, breaking the compound down into NOx, CO2, and H2O.

  • Regulatory Status: Under the EPA's RCRA framework, organic amines are classified as hazardous waste. Laboratories operating under RCRA Subpart K have the operational flexibility to make hazardous waste determinations at a Central Accumulation Area (CAA) rather than immediately at the bench, which streamlines the disposal of small research aliquots[3].

Step-by-Step Disposal Protocol

The following methodology ensures that the chemical is safely deactivated, segregated, and prepared for transport.

Phase 1: Quenching and Deactivation (For Reaction Mixtures)

If 2-Methyl-2,6-diazaspiro[1]octan-5-one is present as unreacted starting material in a synthesis mixture, it must be deactivated before bulk accumulation.

  • Thermal Control: Transfer the reaction vial to an ice bath (0–5 °C) to mitigate the heat of neutralization.

  • Dilution: Dilute the mixture with an inert, water-miscible solvent (e.g., methanol or ethyl acetate).

  • Protonation (Self-Validating Step): Slowly add a mild aqueous acid (e.g., 1M HCl). This protonates the free tertiary amine, converting it into a highly stable, water-soluble hydrochloride salt. Causality: This eliminates the nucleophilicity of the molecule, preventing unwanted downstream cross-reactions in the bulk waste container.

  • Phase Separation: If utilizing a biphasic system, separate the organic and aqueous layers. Both layers are hazardous but must be segregated into their respective waste streams.

Phase 2: Segregation and Satellite Accumulation
  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Avoid metal containers, as aqueous amine hydrochloride solutions can be mildly corrosive over time[4].

  • Waste Segregation: Label the container strictly as "Hazardous Waste - Non-Halogenated Organic Amines." CRITICAL: Do not mix with halogenated solvent waste to prevent the precipitation of complex salts[4].

  • Volume Management: Maintain the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under RCRA regulations, SAA provisions allow the accumulation of up to 55 gallons of hazardous waste, provided the containers are under the control of the operator[1].

Phase 3: Transfer and Final Disposal
  • Transfer to CAA: Once the SAA container reaches capacity, or within the specific time limit dictated by your facility's generator status (e.g., 180 days for Small Quantity Generators), transfer it to the Central Accumulation Area[5].

  • Manifesting: Document the exact chemical composition on the uniform hazardous waste manifest. Explicitly list "2-Methyl-2,6-diazaspiro[1]octan-5-one" and its CAS number (2167156-74-1).

  • Off-Site Incineration: Contract with a licensed hazardous waste broker to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Operational Data & Compatibility Matrices

Summarizing quantitative data ensures rapid decision-making during lab operations and spill responses.

Table 1: Physicochemical & Disposal Parameters

ParameterSpecification / RequirementOperational Rationale
CAS Number 2167156-74-1Required for accurate TSDF manifesting.
Primary Hazard Irritant, Mildly Corrosive (Aqueous)Dictates PPE and container compatibility.
Incompatible Streams Oxidizers, Halogenated SolventsPrevents exothermic oxidation and salt precipitation.
Approved Containers HDPE, Borosilicate GlassResists degradation from basic amines and acidic quenched salts.
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the recalcitrant spirocyclic core.

Table 2: Spill Response & PPE Matrix

Response PhaseAction / EquipmentCausality & Implementation
PPE Requirement Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation from basic aerosols.
Containment Inert absorbent (Vermiculite / Sand)Prevents the liquid from entering laboratory drains or floor sinks[1].
Neutralization Dilute acidic wash (e.g., Citric Acid)Neutralizes residual basicity on the spill surface.
Disposal of Cleanup Solid Hazardous WasteAll contaminated vermiculite and PPE must be treated as hazardous waste[1].

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring that laboratory personnel can quickly verify their compliance at each stage.

DisposalWorkflow Start Generation of Spirocyclic Amine Waste Decision Is Waste in a Reactive Mixture? Start->Decision Quench Quench & Neutralize (1M HCl at 0-5°C) Decision->Quench Yes Segregate Segregate in HDPE/Glass (No Acids/Oxidizers) Decision->Segregate No Quench->Segregate SAA Store in Satellite Accumulation Area (SAA) Segregate->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA Container Full or Time Limit Incineration High-Temperature Incineration (TSDF) CAA->Incineration Licensed Broker

Fig 1. RCRA-compliant disposal workflow for 2-Methyl-2,6-diazaspiro[1]octan-5-one.

References

  • Environmental Marketing Services, LLC. (2019, August 30). Common Hazardous Wastes Found in Laboratories. Retrieved April 2, 2026, from [Link]

  • Lab Manager. (2026, January 20). Hazardous Waste Management in the Laboratory. Retrieved April 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved April 2, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

This guide provides essential safety and handling protocols for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, a specialized chemical compound utilized in advanced research and drug development. Given the absence of a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, a specialized chemical compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document is built upon established safety principles for structurally related diazaspiro compounds and general laboratory safety standards. The protocols herein are designed to empower researchers with the knowledge to handle this compound responsibly, minimizing exposure and ensuring a safe laboratory environment.

The 2,6-diazaspiro[3.4]octane core is a significant structural motif in medicinal chemistry, recognized for its role in developing potent therapeutic agents.[1] As such, all derivatives, including 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, should be treated as potentially bioactive and hazardous until proven otherwise.

Hazard Assessment and Core Principles

Due to the lack of specific toxicological data, a conservative approach to handling is mandatory. Based on the safety profiles of analogous diazaspiro compounds, researchers should assume that 2-Methyl-2,6-diazaspiro[3.4]octan-5-one may be harmful if swallowed, and has the potential to cause skin, eye, and respiratory irritation.[1]

The guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable). All potential routes of exposure—inhalation, ingestion, and dermal contact—must be minimized through the consistent and correct use of personal protective equipment and adherence to the handling procedures outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealed safety goggles with side-shields.Disposable nitrile gloves (double-gloving recommended).Full-length laboratory coat (buttoned).N95-rated respirator or higher if weighing outside of a ventilated enclosure.
Solution Preparation and Transfer Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant apron over a laboratory coat.Not generally required if performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Not generally required if performed in a certified chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator (APR) with organic vapor cartridges.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for splashes and aerosol generation during handling necessitates robust eye and face protection. Standard safety glasses are insufficient.

  • Hand Protection: Nitrile gloves offer good initial protection against incidental contact.[2] For prolonged handling or in situations with a higher risk of splashes, more robust gloves like neoprene or butyl rubber are recommended due to their enhanced chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A fully buttoned lab coat is the minimum requirement.[2] A chemical-resistant apron provides an additional layer of protection against spills and splashes.

  • Respiratory Protection: Handling the solid form of the compound can generate dust particles that may be inhaled. Therefore, respiratory protection is crucial when handling the powder outside of a dedicated ventilated enclosure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following protocols for handling, storage, and disposal must be followed without deviation.

Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • If possible, weigh the solid compound in a ventilated balance enclosure.

    • If a ventilated enclosure is not available, wear a properly fitted N95 respirator.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • For dissolution, add the solvent to the vessel containing the compound slowly to prevent splashing.

  • Reactions and Work-up:

    • All reactions involving 2-Methyl-2,6-diazaspiro[3.4]octan-5-one must be conducted in a chemical fume hood.

    • Ensure that all glassware is properly secured.

    • During work-up procedures, be mindful of the potential for aerosol formation.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wipe down all equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Storage Protocol
  • Store 2-Methyl-2,6-diazaspiro[3.4]octan-5-one in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked cabinet or a restricted-access area to prevent unauthorized handling.

Disposal Plan
  • Waste Segregation: All waste contaminated with 2-Methyl-2,6-diazaspiro[3.4]octan-5-one, including disposable gloves, weigh boats, and contaminated paper towels, must be segregated into a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed waste container. Do not pour any amount down the drain.[4]

  • Solid Waste: Excess solid compound should be collected in a labeled, sealed waste container.

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill Response:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS office.

    • If the spill is small and you are trained to do so, don the appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a decontaminating solution.

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate the key workflows and logical relationships in handling 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Prepare Workspace & Equipment Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weighing & Transfer Don_PPE->Weigh React Reaction & Work-up Weigh->React Clean Clean Workspace & Equipment React->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard Operating Procedure for Handling 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

Disposal_Plan Waste Contaminated Waste (Solid & Liquid) Segregate Segregate into Labeled Hazardous Waste Container Waste->Segregate Store Store Securely for Pickup Segregate->Store EHS EHS Disposal Store->EHS

Caption: Waste Disposal Workflow for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one.

References

  • ABX - advanced biochemical compounds. Safety Data Sheet. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet. Retrieved from [Link]

  • WELDON BIOTECH. Material Safety Data Sheet. Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Retrieved from [Link]

  • Laboratory and Chemical Safety. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

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